Methyl 3-cyano-5-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSSBTFUXKHHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-cyano-5-methylbenzoate: A Key Building Block in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold
Methyl 3-cyano-5-methylbenzoate, registered under CAS number 1082041-26-6, is a polysubstituted aromatic compound that has garnered significant interest within the realms of medicinal chemistry and drug discovery.[1] Its strategic placement of a cyano group, a methyl ester, and a methyl group on a central benzene ring offers a unique trifecta of chemical reactivity and structural features. This guide provides a comprehensive overview of this molecule, from its fundamental properties to its synthesis and its pivotal role as a scaffold in the development of targeted therapeutics. For researchers and drug development professionals, understanding the nuances of this compound is key to unlocking its full potential in creating next-generation pharmaceuticals.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. While experimentally determined values for some properties of this compound are not extensively reported in publicly available literature, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.
| Property | Value | Source |
| CAS Number | 1082041-26-6 | ChemicalBook[1] |
| Molecular Formula | C₁₀H₉NO₂ | ChemicalBook[1] |
| Molecular Weight | 175.18 g/mol | ChemicalBook[1] |
| Melting Point | Not explicitly available | - |
| Boiling Point | Not explicitly available | - |
| Solubility | Poorly soluble in water; miscible with organic solvents (inferred from related compounds like methyl benzoate) | Wikipedia[2] |
| Appearance | Typically a white to off-white solid | Inferred from supplier data |
Molecular Structure and Key Features
The unique arrangement of functional groups on the benzene ring dictates the reactivity and utility of this compound. The electron-withdrawing nature of the cyano and methyl ester groups, meta-positioned to each other, influences the electron density of the aromatic ring, making it a versatile platform for further chemical modifications. The methyl group at the 5-position provides a steric and electronic handle that can be crucial for tuning the molecule's interaction with biological targets.
Caption: 2D structure of this compound.
Synthesis Strategies: Crafting the Core Scaffold
The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Two prevalent methods are the esterification of the corresponding carboxylic acid and the palladium-catalyzed cyanation of a bromo-precursor.
Esterification of 3-Cyano-5-methylbenzoic Acid
A straightforward and classical approach involves the esterification of 3-cyano-5-methylbenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and driven to completion by removing the water formed during the reaction.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 3-cyano-5-methylbenzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess Methanol: Serves as both a reactant and a solvent, driving the equilibrium towards the product side according to Le Chatelier's principle.
-
Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by methanol.
-
Aqueous Work-up: Essential for removing the acid catalyst and any unreacted carboxylic acid.
Palladium-Catalyzed Cyanation of Methyl 3-bromo-5-methylbenzoate
A more modern and versatile approach is the palladium-catalyzed cyanation of an aryl halide precursor, such as Methyl 3-bromo-5-methylbenzoate. This cross-coupling reaction offers high functional group tolerance and generally proceeds with excellent yields.
Experimental Protocol: Buchwald-Hartwig Cyanation
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine Methyl 3-bromo-5-methylbenzoate (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6 eq), a palladium catalyst like Pd(dppf)Cl₂ (0.02-0.05 eq), and a suitable solvent like dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-120 °C and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Facilitates the key C-CN bond formation through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.
-
Zinc Cyanide: A commonly used and relatively safe source of cyanide for this transformation.
Caption: Synthetic routes to this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The unique structural features of this compound make it a valuable building block in the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Targeting the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to stress and inflammation.[3][4] Overactivation of this pathway is implicated in the pathogenesis of various inflammatory diseases and cancers. Consequently, the development of p38 MAPK inhibitors has been a major focus of drug discovery efforts.
A number of potent and selective p38 MAPK inhibitors feature a substituted aromatic core, and the 3-cyano-5-methylbenzoyl moiety can serve as a crucial component of such structures. The cyano group can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase's ATP-binding pocket, while the methyl group can provide beneficial steric interactions and improve metabolic stability. While a specific, marketed drug directly utilizing this compound is not prominently documented, its structural motifs are present in several p38 MAPK inhibitors that have entered clinical development, such as Talmapimod and Ralimetinib.[5][6]
Caption: Simplified p38 MAPK signaling pathway and the inhibitory role of molecules derived from scaffolds like this compound.
Safety and Handling: A Researcher's Guide
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.
-
Hazard Identification: This compound is generally classified as harmful if swallowed and can cause skin and eye irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth and seek immediate medical attention.
-
Conclusion: A Building Block of Promise
This compound stands out as a versatile and valuable intermediate for the synthesis of complex organic molecules. Its well-defined structure and predictable reactivity provide a solid foundation for the construction of novel therapeutic agents, particularly in the competitive field of kinase inhibitor development. As our understanding of cellular signaling pathways continues to grow, the demand for such precisely functionalized building blocks will undoubtedly increase, solidifying the importance of this compound in the future of drug discovery.
References
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PubChem. (n.d.). Methyl 3-(cyanomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Angene Chemical. (2025, April 5). Safety Data Sheet: this compound. Retrieved from [Link]
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Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025, April 7). National Institutes of Health. Retrieved from [Link]
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Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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PubChem. (n.d.). Talmapimod. National Center for Biotechnology Information. Retrieved from [Link]
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Tong, L. (n.d.). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong Lab at Columbia University. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-cyano-5-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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"Methyl 3-cyano-5-methylbenzoate" structural analysis and characterization
An In-depth Technical Guide to the Structural Analysis and Characterization of Methyl 3-cyano-5-methylbenzoate
Authored by: Senior Application Scientist, Gemini Division
Publication Date: January 19, 2026
Abstract
This compound is a substituted aromatic compound featuring a strategically arranged methyl, cyano, and methyl ester group on a benzene ring. This trifunctional architecture makes it a valuable intermediate in synthetic organic chemistry, particularly as a building block for complex molecular scaffolds in pharmaceutical and materials science research. The precise characterization of this molecule is paramount for its effective use. This guide provides a comprehensive, in-depth analysis of this compound, detailing its synthesis, physicochemical properties, and a multi-technique approach to its structural elucidation and characterization. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal logic behind experimental choices and the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical framework for the analysis of this and structurally related compounds.
Introduction and Molecular Overview
This compound (CAS No. 1082041-26-6) is a member of the aromatic ester and aromatic nitrile classes of organic compounds.[1] Its structure is defined by a central benzene ring with substituents at the 1, 3, and 5 positions, a pattern that imparts specific electronic and steric properties. The presence of an electron-withdrawing cyano group (-C≡N) and a methyl ester group (-COOCH₃), along with an electron-donating methyl group (-CH₃), creates a molecule with versatile reactivity.
In medicinal chemistry, the benzonitrile scaffold is a significant pharmacophore. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding, potentially enhancing a molecule's binding affinity to biological targets.[1] Furthermore, the electron-withdrawing nature of the nitrile can improve metabolic stability and other pharmacokinetic properties, a strategy evidenced by over 30 FDA-approved pharmaceuticals containing this moiety.[1] A thorough characterization of intermediates like this compound is the foundational step in leveraging these properties for drug design.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is essential for handling, storage, and experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1082041-26-6 | [2] |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.19 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Purity | ≥95% (typical commercial) | [3] |
Synthesis Pathway and Experimental Protocol
The synthesis of substituted benzonitriles can be achieved through several established methods, including the cyanation of aryl halides and the Sandmeyer reaction from anilines.[4] For this compound, a practical approach involves the esterification of the corresponding carboxylic acid, 3-cyano-5-methyl-benzoic acid (CAS 78621-81-5).[5] This precursor can be synthesized from commercially available starting materials.
Caption: General workflow for the synthesis of the title compound.
Protocol: Fischer Esterification of 3-cyano-5-methyl-benzoic acid
This protocol describes a standard acid-catalyzed esterification. The self-validating nature of this process lies in the monitoring by Thin Layer Chromatography (TLC), which confirms the consumption of the starting material and the formation of a new, typically less polar, product.
Materials:
-
3-cyano-5-methyl-benzoic acid (1.0 eq)
-
Anhydrous methanol (20-30 eq, serves as solvent and reagent)
-
Concentrated sulfuric acid (H₂SO₄, ~0.1 eq, catalyst)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-cyano-5-methyl-benzoic acid.
-
Reagent Addition: Add anhydrous methanol to the flask, followed by the slow, careful addition of concentrated sulfuric acid while stirring.
-
Heating: Heat the reaction mixture to reflux (approximately 65-70 °C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The product, being less polar than the starting carboxylic acid, will have a higher Rf value. Continue reflux until the starting material is consumed (typically 4-8 hours).
-
Quenching & Neutralization: Cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel to yield the pure product.
Spectroscopic and Chromatographic Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[6] Both ¹H and ¹³C NMR are required for a complete assignment.
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds, as it dissolves the analyte well and its residual solvent peak is well-documented.
-
Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is preferred to achieve better signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of CDCl₃.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay - FID) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).
Predicted Spectral Data and Interpretation:
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | ~8.1 | Singlet (s) or narrow triplet (t) | 1H | H-2 (proton between ester and cyano) |
| Aromatic H | ~7.8 | Singlet (s) or narrow triplet (t) | 1H | H-4/H-6 |
| Aromatic H | ~7.7 | Singlet (s) or narrow triplet (t) | 1H | H-6/H-4 |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H | Ester methyl protons |
| Aryl Methyl (-CH₃) | ~2.5 | Singlet (s) | 3H | Ring methyl protons |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl (C=O) | ~165 | Ester carbonyl carbon |
| Aromatic C | ~138-140 | C-5 (ipso-carbon of -CH₃) |
| Aromatic C | ~135-137 | C-2/C-6 |
| Aromatic C | ~132-134 | C-1 (ipso-carbon of ester) |
| Aromatic C | ~130-132 | C-4/C-6 |
| Nitrile (C≡N) | ~117 | Cyano carbon |
| Aromatic C | ~113 | C-3 (ipso-carbon of -CN) |
| Methoxy (-OCH₃) | ~53 | Ester methyl carbon |
| Aryl Methyl (-CH₃) | ~21 | Ring methyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]
Rationale for Experimental Choices:
-
Method: For a solid sample, Attenuated Total Reflectance (ATR) is a modern, fast, and reproducible method that requires minimal sample preparation compared to traditional KBr pellets.
Protocol: IR Spectrum Acquisition (ATR)
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the ambient spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2960-2850 | Medium-Weak | C-H Stretch | Methyl (-CH₃) |
| ~2230-2210 | Medium, Sharp | C≡N Stretch | Nitrile |
| ~1730-1715 | Strong, Sharp | C=O Stretch | Ester |
| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1300-1100 | Strong | C-O Stretch | Ester |
The presence of strong, sharp peaks in the 1720 cm⁻¹ and 2220 cm⁻¹ regions would provide compelling evidence for the ester and nitrile groups, respectively.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[6]
Rationale for Experimental Choices:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for a relatively volatile and thermally stable compound like this. EI provides reproducible fragmentation patterns that are useful for structural confirmation.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC-MS system equipped with a standard capillary column (e.g., DB-5ms).
-
GC Method:
-
Injector Temp: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) in the mass spectrum of the corresponding GC peak. Analyze the major fragment ions to corroborate the proposed structure.
Predicted Mass Spectrometry Data:
| m/z | Predicted Identity | Notes |
| 175 | [M]⁺ | Molecular Ion Peak |
| 144 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 116 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 115 | [M - COOCH₃ - H]⁺ | Further loss of a hydrogen atom |
Chemical Reactivity and Applications
The trifunctional nature of this compound provides multiple handles for further synthetic transformations.
Caption: Key chemical transformations for this compound.
This versatility makes it a valuable intermediate. As previously noted, the benzonitrile motif is crucial in modern drug design.[1] The methyl group can also play a significant role, modulating physicochemical and pharmacokinetic properties through conformational or electronic effects.[9] This compound serves as a scaffold to build more complex molecules for screening in various therapeutic areas, from neuroscience to oncology.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar chemicals like methyl 3-cyanobenzoate and other substituted benzonitriles can provide guidance.[10][11][12][13]
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[10][11]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
The structural analysis and characterization of this compound require a coordinated application of modern analytical techniques. Through a combination of NMR spectroscopy for detailed structural mapping, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight confirmation, an unambiguous profile of the molecule can be established. The protocols and predictive data outlined in this guide provide a robust framework for researchers to synthesize, purify, and validate this important chemical intermediate, ensuring its quality and reliability for downstream applications in drug discovery and materials science.
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Spectroscopic data (NMR, IR, MS) of "Methyl 3-cyano-5-methylbenzoate"
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-cyano-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a compound of interest in synthetic chemistry and drug discovery. Its molecular structure, featuring a substituted benzene ring with a methyl ester, a cyano group, and a methyl group, presents a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations.
This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just the data, but the underlying principles and experimental considerations that enable robust and reliable characterization.
The Structural Landscape of this compound
This compound possesses a distinct substitution pattern on the aromatic ring which dictates its electronic and magnetic environment. The interplay of the electron-withdrawing cyano and methyl ester groups with the electron-donating methyl group creates a nuanced spectroscopic output.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.
Predicted ¹H NMR Data
Due to the limited availability of experimental spectra in public databases, the following ¹H NMR data is predicted based on established principles of chemical shift theory and spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 - 8.2 | Singlet | 1H | Aromatic H (H-2) |
| ~7.8 - 7.9 | Singlet | 1H | Aromatic H (H-4) |
| ~7.6 - 7.7 | Singlet | 1H | Aromatic H (H-6) |
| 3.94 | Singlet | 3H | Methoxy (-OCH₃) |
| 2.45 | Singlet | 3H | Methyl (-CH₃) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Expert Insights: The predicted chemical shifts of the aromatic protons are downfield due to the deshielding effects of the cyano and methyl ester groups. The singlet nature of these peaks arises from the 1,3,5-substitution pattern, which results in no adjacent protons for spin-spin coupling. The chemical shifts of the methoxy and methyl protons are in their expected regions.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent signal.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Carbonyl Carbon (C=O) |
| ~140 | Aromatic C (C-5) |
| ~135 | Aromatic C (C-1) |
| ~133 | Aromatic C (C-3) |
| ~131 | Aromatic C (C-6) |
| ~129 | Aromatic C (C-2) |
| ~128 | Aromatic C (C-4) |
| ~117 | Cyano Carbon (C≡N) |
| ~53 | Methoxy Carbon (-OCH₃) |
| ~21 | Methyl Carbon (-CH₃) |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
Expert Insights: The carbonyl carbon of the ester is significantly deshielded and appears at the lowest field. The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The cyano carbon has a characteristic chemical shift in the 115-120 ppm range.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The sample preparation and initial instrument setup are identical to the ¹H NMR protocol.
-
Data Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Acquire a larger number of scans (typically several hundred to thousands) compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
-
Data Processing:
-
Perform Fourier transformation, phasing, and baseline correction as with ¹H NMR.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Part 2: Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.
Key IR Absorptions for this compound
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic |
| ~2960-2850 | Medium-Weak | C-H Stretch | Aliphatic (CH₃) |
| ~2230 | Strong, Sharp | C≡N Stretch | Cyano |
| ~1725 | Strong | C=O Stretch | Ester |
| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Ester |
Expert Insights: The most diagnostic peaks in the IR spectrum are the strong, sharp nitrile stretch around 2230 cm⁻¹ and the strong carbonyl stretch of the ester at approximately 1725 cm⁻¹. The presence of these two absorptions is a strong indicator of the compound's identity. The aromatic C-H and C=C stretching vibrations further confirm the presence of the benzene ring.
Experimental Protocol: Acquiring an FTIR Spectrum
A common and convenient method for solid samples is Attenuated Total Reflectance (ATR) FTIR.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
-
Data Acquisition:
-
Lower the press arm to ensure firm and even contact between the sample and the ATR crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance spectrum.
-
-
Data Processing:
-
The resulting spectrum should be baseline-corrected if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV).[1][2] This process not only ionizes the molecule to form a molecular ion (M⁺) but also causes extensive fragmentation.
Predicted Mass Spectrum Data
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment | Identity |
| 175 | [C₁₀H₉NO₂]⁺ | Molecular Ion (M⁺) |
| 144 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 116 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |
| 103 | [C₇H₄N]⁺ | Loss of COOCH₃ and H |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |
Expert Insights: The molecular ion peak at m/z 175 is expected to be observed, confirming the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the methoxy radical (-OCH₃) to give a peak at m/z 144, and the loss of the entire ester group as a radical (-COOCH₃) to produce a fragment at m/z 116. The stability of the aromatic ring means that fragments containing the benzonitrile moiety will be prominent.
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is vaporized in the ion source under high vacuum.
-
The gaseous molecules are bombarded with a beam of 70 eV electrons, leading to ionization and fragmentation.[2]
-
-
Mass Analysis:
-
The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
-
Detection and Data Processing:
-
The separated ions are detected, and their abundance is recorded.
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Spectroscopic Elucidation
The following diagram illustrates the workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.
Sources
An In-Depth Technical Guide to the Synthesis of Methyl 3-cyano-5-methylbenzoate from 3-bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 3-cyano-5-methylbenzoate, a key intermediate in pharmaceutical and materials science, from 3-bromo-5-methylbenzonitrile. The core of this guide focuses on the palladium-catalyzed methoxycarbonylation reaction, a robust and versatile method for the formation of aryl esters. We will delve into the mechanistic underpinnings of this transformation, explore the critical parameters influencing reaction efficiency, and provide a detailed, field-proven experimental protocol. Furthermore, this guide will discuss alternative synthetic strategies and offer insights into the practical aspects of this synthesis, ensuring a thorough understanding for researchers and professionals in drug development and chemical synthesis.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis. Its disubstituted aromatic scaffold, featuring both a nitrile and a methyl ester group, offers multiple points for further functionalization. This makes it a crucial intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The strategic placement of the cyano and ester moieties allows for selective transformations, enabling the construction of diverse molecular architectures.
The synthesis of this compound from readily available starting materials like 3-bromo-5-methylbenzonitrile is of significant interest. The palladium-catalyzed carbonylation of aryl halides has emerged as a powerful and widely adopted method for the introduction of a carbonyl group, providing an efficient route to esters, amides, and other carbonyl-containing compounds.[1][2]
The Primary Synthetic Route: Palladium-Catalyzed Methoxycarbonylation
The most direct and efficient method for the synthesis of this compound from 3-bromo-5-methylbenzonitrile is through a palladium-catalyzed methoxycarbonylation reaction. This reaction involves the coupling of the aryl bromide with carbon monoxide and methanol in the presence of a palladium catalyst and a suitable ligand.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the palladium-catalyzed carbonylation of aryl bromides proceeds through a series of well-defined steps, as illustrated in the catalytic cycle below.[2] The choice of an appropriate ligand is crucial as its electronic and steric properties can significantly influence the efficiency of each step in the catalytic cycle.[3][4][5]
Caption: The catalytic cycle of palladium-catalyzed methoxycarbonylation.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (3-bromo-5-methylbenzonitrile) to form a Pd(II) intermediate.
-
CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond to form an acyl-palladium complex.
-
Nucleophilic Attack: Methanol, typically in the presence of a base, acts as a nucleophile and attacks the acyl-palladium complex, displacing the bromide ligand and forming a methoxycarbonyl-palladium intermediate.
-
Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, and regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Key Reaction Parameters and Their Significance
The success of the methoxycarbonylation reaction is highly dependent on the careful selection of several key parameters:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. Bulky, electron-rich phosphine ligands are often employed. For the carbonylation of aryl bromides, ligands such as 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) have been shown to be particularly effective, even at atmospheric pressure of CO.[6]
-
Carbon Monoxide (CO) Source: While compressed carbon monoxide gas is the most direct source, its handling requires specialized equipment and safety precautions. As a safer alternative, CO surrogates can be employed. Molybdenum hexacarbonyl (Mo(CO)₆) is a solid, air-stable compound that can serve as a convenient source of CO in situ.[7][8] Other alternatives include formic acid and phenyl formate.
-
Base: A non-nucleophilic base is required to neutralize the hydrogen bromide (HBr) generated during the reaction. Tertiary amines, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), are commonly used.
-
Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to facilitate the dissolution of the reagents and promote the reaction.
-
Temperature: The reaction is typically carried out at elevated temperatures, generally in the range of 80-120 °C, to ensure a reasonable reaction rate.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield, based on established methodologies for palladium-catalyzed carbonylation of aryl bromides.
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 3-bromo-5-methylbenzonitrile | >98% | Commercially Available | --- |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | --- |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | >98% | Commercially Available | --- |
| Molybdenum hexacarbonyl (Mo(CO)₆) | >98% | Commercially Available | Caution: Toxic. Handle in a well-ventilated fume hood. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Commercially Available | Store over molecular sieves. |
| Methanol (MeOH) | Anhydrous, >99.8% | Commercially Available | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercially Available | --- |
| Schlenk flask or sealed reaction vial | --- | --- | Must be able to withstand pressure and temperature. |
| Magnetic stirrer with heating | --- | --- | --- |
| Inert gas supply (Nitrogen or Argon) | High Purity | --- | For maintaining an inert atmosphere. |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methylbenzonitrile (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (N₂ or Ar) by evacuating and backfilling three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (5 mL), anhydrous methanol (5.0 mmol, 5.0 eq.), and triethylamine (2.0 mmol, 2.0 eq.) via syringe.
-
Finally, add molybdenum hexacarbonyl (0.6 mmol, 0.6 eq.) as the CO source.
-
-
Reaction Execution:
-
The reaction mixture is stirred vigorously and heated to 110 °C in a preheated oil bath.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Alternative Synthetic Approaches
While palladium-catalyzed carbonylation is the preferred method, other synthetic routes can be considered:
-
Cyanation of a Methyl Benzoate Derivative: An alternative approach involves the cyanation of a pre-functionalized methyl benzoate derivative, such as methyl 3-bromo-5-methylbenzoate. This can be achieved using various cyanide sources, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, or through palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂).
-
Esterification of a Cyanobenzoic Acid: The synthesis can also be approached by first preparing 3-cyano-5-methylbenzoic acid and then esterifying it with methanol under acidic conditions (e.g., using sulfuric acid as a catalyst). The cyanobenzoic acid can be synthesized from the corresponding bromo- or amino-substituted toluene derivative through multi-step sequences.
Conclusion
The synthesis of this compound from 3-bromo-5-methylbenzonitrile is most effectively achieved through palladium-catalyzed methoxycarbonylation. This method offers high efficiency, good functional group tolerance, and a direct route to the desired product. By carefully controlling the reaction parameters, particularly the choice of catalyst, ligand, and carbon monoxide source, high yields of this valuable synthetic intermediate can be obtained. The detailed protocol provided in this guide serves as a robust starting point for researchers in the pharmaceutical and chemical industries, enabling the reliable production of this key building block for the development of novel molecules.
References
-
Bentham Science Publishers. (n.d.). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Retrieved from [Link]
-
Martinelli, J. R., Watson, D. A., Freckmann, D. M. M., Barder, T. E., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7102–7107. [Link]
-
Grokipedia. (n.d.). Molybdenum hexacarbonyl. Retrieved from [Link]
-
Ren, W., Emi, A., & Yamane, M. (2011). Molybdenum Hexacarbonyl Mediated Alkoxycarbonylation of Aryl Halides. Synthesis, 2011(14), 2261-2267. [Link]
-
Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100–3103. [Link]
-
ACS Publications. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis. [Link]
-
SciSpace. (n.d.). Palladium-catalyzed carbonylation reactions of aryl bromides at atmospheric pressure: a general system based on xantphos. Retrieved from [Link]
-
SciELO. (2020). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. Journal of the Brazilian Chemical Society. [Link]
-
RSC Publishing. (2019). Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews. Chemical Society Reviews. [Link]
-
Thieme E-Books & E-Journals. (n.d.). Palladium-Catalyzed Molybdenum Hexacarbonyl-Mediated Gas-Free Carbonylative Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Molybdenum Hexacarbonyl Mediated CO Gas-Free Carbonylative Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Molybdenum Hexacarbonyl [Mo(CO) 6 ]. Retrieved from [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Poater, A. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Doctoral dissertation, Universitat de Girona]. [Link]
-
PubMed. (2022). Supported Palladium Catalyzed Carbonylative Coupling Reactions using Carbon Monoxide as C1 Source. Chemical Record. [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]
-
SciSpace. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Retrieved from [Link]
-
MDPI. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Catalysts. [Link]
- Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
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An In-Depth Technical Guide to the Synthesis of Methyl 3-cyano-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
Methyl 3-cyano-5-methylbenzoate is a valuable building block in the synthesis of complex organic molecules, particularly within the realm of drug discovery and development. Its disubstituted aromatic ring, featuring both an electron-withdrawing cyano group and a methyl ester, provides a versatile scaffold for the construction of novel therapeutic agents. The strategic placement of these functional groups allows for a wide array of chemical transformations, making it an attractive starting material for creating libraries of compounds for biological screening. This guide provides a detailed exploration of a robust and well-documented synthetic pathway to this compound, offering insights into the experimental rationale and core chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1082041-26-6 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| Appearance | White solid | [2] |
Retrosynthetic Analysis: A Two-Step Approach
A logical and efficient synthesis of this compound can be envisioned through a two-step process, starting from a readily available precursor. The primary disconnection lies at the ester linkage, suggesting a final esterification step. The cyano group can be introduced onto the aromatic ring via a Sandmeyer reaction, a classic and reliable method for the conversion of an amino group to a nitrile.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of 3-cyano-5-methylbenzoic acid via Sandmeyer Reaction
The Sandmeyer reaction provides a powerful method for the introduction of a cyano group onto an aromatic ring by the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt.[3][4][5] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[6]
Experimental Protocol
Materials:
-
3-amino-5-methylbenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-methylbenzoic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid (3 equivalents).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-cyano-5-methylbenzoic acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures and can decompose. Maintaining a temperature of 0-5 °C is crucial for its formation and to prevent side reactions.
-
Acidic Conditions: The presence of excess acid prevents the coupling of the diazonium salt with the starting aniline and stabilizes the diazonium salt.
-
Copper(I) Catalyst: Copper(I) cyanide is the classical reagent for the Sandmeyer cyanation. The copper(I) species facilitates the radical mechanism of the reaction.[6]
-
Heating during Cyanation: Gentle heating after the initial reaction helps to drive the reaction to completion by ensuring the decomposition of any remaining diazonium salt.
Caption: Workflow for the synthesis of 3-cyano-5-methylbenzoic acid.
Part 2: Esterification to this compound
The final step in the synthesis is the esterification of the carboxylic acid group of 3-cyano-5-methylbenzoic acid. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a straightforward and widely used method for this transformation.
Experimental Protocol
Materials:
-
3-cyano-5-methylbenzoic acid
-
Methanol (CH₃OH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-cyano-5-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[2]
-
Causality Behind Experimental Choices:
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
-
Excess Methanol: Using methanol as the solvent and in large excess shifts the equilibrium of the reversible esterification reaction towards the formation of the ester product (Le Chatelier's principle).
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Aqueous Work-up: The washing steps are crucial to remove the acid catalyst, unreacted starting material, and any water-soluble byproducts, leading to a purer product before the final purification.
Caption: Workflow for the esterification of 3-cyano-5-methylbenzoic acid.
Characterization Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H), 8.06 (s, 1H), 7.62 (s, 1H), 3.93 (s, 3H), 2.44 (s, 3H).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 165.4, 136.5, 134.5, 134.0, 131.4, 130.6, 118.2, 112.9, 52.7, 21.1.[2]
-
HRMS (ESI-TOF) m/z: calculated for C₁₀H₉NO₂Na [M+Na]⁺: 198.0525, found: 198.0524.[2]
Conclusion
This technical guide outlines a reliable and well-precedented two-step synthesis for this compound, a key intermediate in medicinal chemistry. By understanding the underlying principles of the Sandmeyer reaction and Fischer esterification, researchers can confidently and efficiently produce this valuable compound. The detailed protocols and explanations of experimental choices provided herein are intended to empower scientists in their pursuit of novel therapeutic agents.
References
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An In-depth Technical Guide to the Safe Handling of Methyl 3-cyano-5-methylbenzoate
This guide provides comprehensive safety information and handling protocols for Methyl 3-cyano-5-methylbenzoate (CAS No. 1082041-26-6), a multifunctional aromatic compound utilized in advanced chemical synthesis.[1][2] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this reagent in a laboratory setting. The core principle of this guide is to establish a self-validating system of safety, where the rationale behind each precaution is clearly understood and implemented.
Compound Profile and Inherent Hazards
This compound is an aromatic ester and nitrile.[2] Its molecular structure, featuring a cyano (-C≡N) group, a methyl ester (-COOCH₃), and a methyl group (-CH₃) on a benzene ring, provides versatility for synthetic chemistry. However, this functionality also dictates its primary hazards. The presence of the cyano group is of paramount concern, classifying this compound within the broader family of organic nitriles which must be handled with precautions similar to those for inorganic cyanides.
While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally analogous compounds and the general class of cyanide-containing chemicals provide a strong basis for hazard assessment. The primary hazards are associated with acute toxicity, irritation, and the potential for release of highly toxic hydrogen cyanide gas.[3]
Table 1: Hazard Identification and Classification (based on analogous compounds)
| Hazard Class | GHS Category & Statement (Anticipated) | Rationale and Causality |
|---|---|---|
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) : Harmful if swallowed, in contact with skin, or if inhaled.[4][5] | The cyano group can be metabolized to release the cyanide anion (CN-), which disrupts cellular respiration, leading to systemic toxicity.[3] Exposure via any route can be hazardous. |
| Skin Corrosion / Irritation | Category 2 : Causes skin irritation.[4][6] | Aromatic esters and nitriles can defat the skin and cause local irritation upon prolonged contact. |
| Serious Eye Damage / Irritation | Category 2A : Causes serious eye irritation.[4][6] | Direct contact with the eyes is likely to cause significant irritation, pain, and potential damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 : May cause respiratory irritation.[4][6] | Inhalation of dust or vapors can irritate the mucous membranes and respiratory tract. |
| Chemical Reactivity Hazard | High : Reacts with strong acids. | Contact with acids can lead to the rapid evolution of extremely toxic and flammable hydrogen cyanide (HCN) gas.[3][7] This is a critical incompatibility to manage. |
The Cornerstone of Safety: Risk Assessment and Mitigation
A thorough risk assessment is mandatory before any work with this compound begins. The causality is clear: understanding the risks allows for the implementation of targeted controls that prevent exposure and ensure a safe experimental environment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard. Reliance on these systems is paramount.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood.[3][7][8] The hood provides critical exhaust ventilation to prevent the accumulation of vapors or dust in the laboratory air and to safely vent any accidentally generated hydrogen cyanide gas.
-
Designated Area: Establish a designated area within the laboratory specifically for working with cyanide-containing compounds.[3][7] This area should be clearly marked with hazard warning signs. This practice minimizes the risk of cross-contamination and ensures that all personnel in the vicinity are aware of the specific hazards.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the user and the chemical. The selection of appropriate PPE is non-negotiable and based on preventing all potential routes of exposure. Double gloving is recommended as a field-proven best practice to guard against undetected pinholes or rapid permeation.[7][8]
Table 2: Mandatory PPE for Handling this compound
| Body Part | Required PPE | Specification and Rationale |
|---|---|---|
| Hands | Double Nitrile or Neoprene Gloves[7][8] | Provides chemical resistance. Double gloving minimizes risk from tears or defects in a single glove. Check gloves for integrity before each use. |
| Eyes/Face | Safety Goggles & Face Shield[7][8] | Standard safety glasses are insufficient. Goggles provide a seal against splashes. A face shield must be worn over goggles where a splash or dust hazard exists. |
| Body | Laboratory Coat | A standard lab coat protects skin and personal clothing from minor spills and contamination.[7][9] |
| Attire | Long Pants & Closed-toe Shoes | Full-length pants and shoes are required to protect the legs and feet from potential spills.[9] |
Standard Operating Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system. Each step is a checkpoint to ensure safety is maintained throughout the workflow.
Preparation and Pre-Handling Checklist:
-
Verify Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year.
-
Clear the Workspace: Ensure the fume hood is uncluttered. Critically, remove all acids and other incompatible materials from the hood unless they are essential for the immediate procedure.[3][7]
-
Assemble Materials: Place all necessary equipment (spatulas, glassware, weigh boats, waste containers) inside the hood before introducing the compound.
-
Locate Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[7]
-
Don PPE: Put on all required PPE as detailed in Table 2 before opening the compound container.
Handling and Experimental Workflow:
-
Container Handling: Open the container only within the chemical fume hood to allow any accumulated vapors to be safely vented.[8]
-
Weighing and Transfer: Dispense the solid compound carefully to minimize dust formation. Use a spatula for transfers.
-
During the Reaction: Keep the reaction vessel closed or under reflux within the fume hood. Continuously monitor the experiment.
-
Post-Handling: After completing the work, decontaminate any non-disposable equipment. A common procedure involves rinsing with a pH 10 buffer solution followed by a 10% bleach solution, all performed within the fume hood.[3]
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][8]
Storage and Waste Management: Preventing Unseen Hazards
Proper storage and disposal are critical for preventing accidental exposures and dangerous chemical reactions.
Storage Protocol
-
Container: Store in a tightly-closed, clearly labeled primary container.[6][10]
-
Secondary Containment: Place the primary container inside a compatible and sealed secondary container to mitigate spills.[8]
-
Location: Store in a cool, dry, well-ventilated, and locked cabinet or area.[6][11][12] This secures the material from unauthorized access.
-
Segregation: Crucially, store this compound separately from all acids, acid salts, and strong oxidizing agents to prevent the accidental generation of hydrogen cyanide gas.[10]
Waste Disposal Protocol
Cyanide-containing compounds are classified as P-listed (acutely toxic) hazardous wastes.[10]
-
Dedicated Waste Streams: All waste materials, including contaminated gloves, paper towels, and sharps, must be collected in dedicated, clearly labeled hazardous waste containers.[7][9]
-
Segregation of Waste: Solid and liquid cyanide wastes must be stored in separate containers.[7] Never mix cyanide waste with acidic waste.
-
Empty Containers: The original product container, even when empty, is considered hazardous waste and must be disposed of accordingly, without rinsing into the drain.[10]
-
Waste Pickup: Follow institutional procedures for the pickup and disposal of hazardous waste.[7]
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a rapid and correct response is critical. Speed is essential.[3] All personnel working with this compound must be familiar with these procedures.
Diagram 1: Emergency Response Workflow for this compound Exposure
Caption: Emergency response flowchart for exposure or spill events.
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or physician.[11]
References
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-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
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Massachusetts Institute of Technology (MIT) Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
- Northwestern University Office for Research Safety. (n.d.). Laboratory Safety Guideline: Sodium and Potassium Cyanide.
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Columbia University Environmental Health & Safety. (2013). Cyanide Safe Use Guidelines. Retrieved from [Link]
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University College London (UCL) Safety Services. (2021). Cyanide Compounds. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI), PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS) for Methyl 3-cyano-5-hydroxybenzoate. Retrieved from [Link]
- Fisher Scientific. (2010). Safety Data Sheet: Benzoic acid, 3-cyano-, methyl ester.
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National Center for Biotechnology Information (NCBI), PubChem. (n.d.). PubChem Compound Summary for CID 10821136, Methyl 3-(cyanomethyl)benzoate. Retrieved from [Link]
- Durham Technical Community College. (2014). Safety Data Sheet: Methylbenzoate.
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Chemsrc. (2025). Methyl 2-amino-5-cyano-3-methylbenzoate. Retrieved from [Link]
- Benchchem. (n.d.). Methyl 3-Cyano-5-fluorobenzoate.
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A Technical Guide to Determining the Solubility of Methyl 3-cyano-5-methylbenzoate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to determine the solubility of Methyl 3-cyano-5-methylbenzoate in a range of common organic solvents. In the absence of extensive published solubility data for this specific compound, this document outlines detailed experimental protocols, discusses the underlying principles of solubility, and offers insights into the expected behavior of the molecule based on its structural characteristics. The methodologies presented herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data critical for applications in synthesis, purification, and formulation.
Introduction: The Significance of Solubility in Pharmaceutical Research
Solubility is a fundamental physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline. For a molecule like this compound, which serves as a potential building block in medicinal chemistry, understanding its solubility profile is paramount. This knowledge informs critical decisions regarding reaction conditions, purification strategies such as crystallization, and the formulation of final drug products. An accurate assessment of solubility in various organic solvents enables chemists to select appropriate solvent systems, optimize reaction yields, and ensure the efficient isolation of pure compounds.
This guide will provide a robust experimental workflow for systematically determining the solubility of this compound. We will delve into the theoretical considerations that govern its solubility and present a step-by-step practical approach to obtaining quantitative measurements.
Physicochemical Properties and Predicted Solubility Behavior of this compound
Molecular Structure:
Caption: Molecular structure of this compound.
The molecule possesses both polar and non-polar characteristics:
-
Polar Groups: The cyano (-C≡N) and methyl ester (-COOCH₃) groups are electron-withdrawing and capable of dipole-dipole interactions and hydrogen bonding (with protic solvents).
-
Non-Polar Groups: The benzene ring and the methyl group (-CH₃) contribute to the molecule's lipophilicity, favoring interactions with non-polar solvents.
Based on the principle of "like dissolves like," we can predict the following general solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions. Also, likely soluble in chlorinated solvents like dichloromethane and chloroform.
-
Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding can occur.
-
Low Solubility: Expected in non-polar solvents such as hexane and cyclohexane.
-
Insoluble: Expected in water due to the predominance of the non-polar aromatic ring and methyl groups.
Experimental Determination of Solubility
A systematic approach is crucial for obtaining accurate and reproducible solubility data. The following protocols are designed to be robust and self-validating.
Materials and Equipment
-
This compound (ensure purity is characterized, e.g., by NMR or LC-MS)
-
A range of common organic solvents (HPLC grade or equivalent):
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate, Tetrahydrofuran (THF)
-
Non-Polar: Hexane, Toluene, Dichloromethane (DCM), Chloroform
-
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Calibrated pipettes
-
Glass vials with screw caps
Safety Precautions
Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[1][2][3] Handle all chemicals in a well-ventilated fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1][2][3]
Protocol for Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility in various solvents.[4][5][6]
-
Add approximately 10 mg of this compound to a series of labeled glass vials.
-
To each vial, add 1 mL of a different solvent.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for dissolution.
-
If the solid dissolves, the compound is considered "soluble" at this concentration. If not, it is "insoluble" or "sparingly soluble."
Caption: Workflow for qualitative solubility assessment.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining equilibrium solubility.[7]
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of each solvent. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Seal the vials tightly.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette. To avoid disturbing the solid, consider using a filter tip.
-
Centrifuge the withdrawn supernatant to ensure all undissolved solids are removed.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Generate a calibration curve using either HPLC or UV-Vis spectrophotometry.
-
Dilute the saturated supernatant samples as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted samples and determine the concentration of the solute.
-
-
Calculation:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
-
Caption: Workflow for quantitative solubility determination.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner.
Table 1: Qualitative Solubility of this compound
| Solvent | Category | Observation |
| Methanol | Polar Protic | Soluble / Sparingly Soluble |
| Ethanol | Polar Protic | Soluble / Sparingly Soluble |
| Acetone | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Dichloromethane | Non-Polar | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Hexane | Non-Polar | Insoluble |
| Toluene | Non-Polar | Sparingly Soluble |
| Water | Polar Protic | Insoluble |
Note: This table presents predicted outcomes. Experimental results should replace these predictions.
Table 2: Quantitative Solubility of this compound at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | Experimental Data | Calculated Data |
| Ethanol | 24.5 | Experimental Data | Calculated Data |
| Acetone | 20.7 | Experimental Data | Calculated Data |
| Acetonitrile | 37.5 | Experimental Data | Calculated Data |
| Dichloromethane | 8.93 | Experimental Data | Calculated Data |
| Ethyl Acetate | 6.02 | Experimental Data | Calculated Data |
| Hexane | 1.88 | Experimental Data | Calculated Data |
| Toluene | 2.38 | Experimental Data | Calculated Data |
Note: This table should be populated with the experimentally determined values.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[7] It is advisable to determine solubility at different temperatures relevant to the intended application.
-
Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.[7]
-
pH: While less relevant for neutral organic solvents, the solubility of related benzoate compounds can be significantly affected by the pH of aqueous solutions.[8][9][10]
-
Crystalline Form: The presence of different polymorphs can lead to variations in solubility.
Conclusion
This technical guide provides a comprehensive and practical framework for determining the solubility of this compound in common organic solvents. By following the detailed protocols for qualitative and quantitative analysis, researchers can generate the critical data needed to advance their work in synthesis, purification, and formulation. A thorough understanding of a compound's solubility is an indispensable component of successful chemical and pharmaceutical development.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 19, 2026.
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-cyano-5-hydroxybenzoate. PubChem. Retrieved January 19, 2026, from [Link]
- AK Scientific, Inc. (n.d.). Methyl 3-(cyanomethyl)
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-(cyanomethyl)benzoate. PubChem. Retrieved January 19, 2026, from [Link]
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 19, 2026.
- Fisher Scientific. (2010, October 22). SAFETY DATA SHEET: Benzoic acid, 3-cyano-, methyl ester. Retrieved January 19, 2026.
- Fisher Scientific. (2024, March 1).
- TCI Chemicals. (2025, January 15).
-
Scribd. (n.d.). Solubility of Sodium Benzoate vs. Benzoic Acid | PDF. Retrieved January 19, 2026, from [Link]
-
Chemsrc. (2025, September 12). Methyl 2-amino-5-cyano-3-methylbenzoate. Retrieved January 19, 2026, from [Link]
- ResearchGate. (2025, August 6). Kinetic study of hydrolysis of benzoates.
- Chemistry LibreTexts. (2025, October 3). Chapter 17.2: Factors That Affect Solubility. Retrieved January 19, 2026.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved January 19, 2026.
- AA Blocks. (2020, January 19). A Review of Pigments Derived from Marine Natural Products. Retrieved January 19, 2026.
- Google Patents. (2015, March 10). US Patent 9,440,949 B2.
- Google Patents. (n.d.). US9789110B2 - Diacylglycerol acyltransferase 2 inhibitors.
- Google Patents. (n.d.). CN106103425A - 用于治疗代谢及相关病症的二酰甘油酰基转移酶2抑制剂.
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Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of Methyl 3-cyano-5-methylbenzoate
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of Methyl 3-cyano-5-methylbenzoate, a valuable benzonitrile derivative widely used as an intermediate in the development of pharmaceuticals and advanced materials. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing experimental robustness, safety, and mechanistic understanding. The synthesis begins with the esterification of 3-bromo-5-methylbenzoic acid to yield Methyl 3-bromo-5-methylbenzoate, followed by a palladium-catalyzed cyanation reaction to afford the final product. This guide includes detailed procedural steps, reagent information, process visualization, and a troubleshooting guide to ensure reliable and reproducible results.
Introduction and Synthetic Strategy
This compound is a key building block in organic synthesis. The presence of three distinct functional groups—a methyl ester, a cyano group, and a methyl group on the aromatic ring—offers multiple points for further chemical modification. Benzonitrile derivatives, in particular, are precursors to a wide range of functional groups including carboxylic acids, amines, and tetrazoles, making them crucial in medicinal chemistry.[1]
The synthetic strategy detailed herein was chosen for its efficiency, high functional group tolerance, and reliance on well-established, high-yielding reactions. The two-step approach is outlined below:
-
Step 1: Fischer Esterification. The commercially available starting material, 3-bromo-5-methylbenzoic acid, is converted to its corresponding methyl ester. This is achieved via a classic acid-catalyzed esterification using methanol, with thionyl chloride serving as an efficient activating agent for the carboxylic acid.
-
Step 2: Palladium-Catalyzed Cyanation. The aryl bromide intermediate is then subjected to a palladium-catalyzed cross-coupling reaction to introduce the cyano group.[2][3] This modern approach is favored over traditional methods like the Rosenmund-von Braun or Sandmeyer reactions due to its milder conditions and broader substrate scope.[3][4] To enhance safety and reduce toxicity, this protocol utilizes potassium ferrocyanide (K₄[Fe(CN)₆]), a stable and less toxic cyanide source.[3][5]
Overall Reaction Scheme: Step 1: Esterification 3-bromo-5-methylbenzoic acid → Methyl 3-bromo-5-methylbenzoate
Step 2: Cyanation Methyl 3-bromo-5-methylbenzoate → this compound
Materials and Instrumentation
Reagents and Chemicals
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Key Hazards |
| 3-Bromo-5-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 58530-13-5 | Acute Toxicity, Aquatic Hazard[6] |
| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, Lachrymator, Reacts Violently with Water |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 67-56-1 | Flammable, Toxic (Oral, Dermal, Inhalation) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Eye Irritant |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | None |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 3375-31-3 | Irritant |
| XPhos | C₃₃H₄₉P | 488.72 | 564483-18-7 | Irritant |
| Potassium Ferrocyanide Trihydrate | K₄[Fe(CN)₆]·3H₂O | 422.39 | 14459-95-1 | Non-toxic food additive[3] |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 127-08-2 | None |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | 123-91-1 | Flammable, Carcinogen, Peroxide Former |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | None |
Instrumentation
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer with heating plate
-
Reflux condenser and inert gas (Argon or Nitrogen) manifold
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Silica gel for flash column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer, IR Spectrometer, and Melting Point Apparatus for product characterization
Detailed Experimental Protocol
PART A: Synthesis of Methyl 3-bromo-5-methylbenzoate (Intermediate)
This procedure is adapted from established methods for the esterification of benzoic acids.[7][8]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-methylbenzoic acid (5.0 g, 23.2 mmol).
-
Reagent Addition: Place the flask in an ice bath (0 °C). Under a fume hood, slowly add thionyl chloride (30 mL) to the flask.
-
Causality Note: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, facilitating esterification. The reaction is performed at 0 °C initially to control the exothermic reaction.
-
-
Methanol Addition: While maintaining the temperature at 0 °C, add anhydrous methanol (1.12 g, 35.0 mmol) dropwise to the solution.
-
Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Work-up: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature. Carefully concentrate the solution using a rotary evaporator to remove excess thionyl chloride and methanol.
-
Safety Note: Thionyl chloride is corrosive and reacts with water. Ensure the rotary evaporator is in a well-ventilated fume hood.
-
-
Extraction: To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic phase with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-bromo-5-methylbenzoate as a crude product. The product is often of sufficient purity for the next step, but can be further purified by flash chromatography if necessary. A yield of ~94% is expected.[7]
PART B: Synthesis of this compound (Target Compound)
This protocol for palladium-catalyzed cyanation is based on general methods that utilize a non-toxic cyanide source.[3]
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Methyl 3-bromo-5-methylbenzoate (from Part A, assuming 21.8 mmol), potassium ferrocyanide trihydrate (4.6 g, 10.9 mmol, 0.5 equiv), Palladium(II) Acetate (0.1 g, 0.44 mmol, 2 mol%), and XPhos ligand (0.42 g, 0.87 mmol, 4 mol%) to a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Causality Note: The palladium catalyst, in its active Pd(0) state, undergoes oxidative addition into the aryl-bromide bond. The ligand (XPhos) stabilizes the palladium center and facilitates the catalytic cycle. Potassium ferrocyanide serves as the cyanide source.[3]
-
-
Solvent Addition: Seal the flask with a septum. Remove from the glovebox and add anhydrous 1,4-dioxane (25 mL) and deionized water (25 mL) via syringe. The water should be degassed prior to use.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Safety Note: Although potassium ferrocyanide is stable, the reaction waste may contain trace amounts of cyanide. It is best practice to treat the aqueous waste with bleach (sodium hypochlorite) to oxidize any residual cyanide before disposal.
-
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure this compound.
Process Visualization
The following diagram illustrates the complete workflow for the synthesis, from starting materials to the final purified product.
Caption: Overall experimental workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Esterification) | Incomplete reaction. | Ensure reagents are anhydrous. Extend reaction time and re-check by TLC. |
| Loss of product during work-up. | Ensure pH of aqueous layer is basic during wash to prevent hydrolysis of the ester. | |
| Low or no conversion in Step 2 (Cyanation) | Catalyst deactivation. | Ensure the reaction is set up under strictly inert conditions. Use fresh, high-purity palladium catalyst and ligand. Ensure solvents are properly degassed. |
| Poor quality of aryl bromide intermediate. | Purify the intermediate from Step 1 by column chromatography before proceeding. | |
| Formation of multiple byproducts in Step 2 | Reaction temperature too high or reaction time too long. | Optimize temperature and monitor the reaction closely to stop it upon completion. |
| Impurities in starting materials. | Use purified reagents and solvents. |
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound. The protocol employs a classic esterification followed by a modern, palladium-catalyzed cyanation reaction using a safer cyanide source. By providing clear, step-by-step instructions, explanations of the chemical principles, and a troubleshooting guide, this document serves as a practical resource for chemists in both academic and industrial research settings, enabling the successful synthesis of this important chemical intermediate.
References
- Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- ACS Publications. (n.d.). Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters.
- Benchchem. (n.d.). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
- National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.
- ACS Publications. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
- ChemicalBook. (2025, July 24). 3-BROMO-5-METHYL-BENZOIC ACID METHYL ESTER.
- Guidechem. (n.d.). CAS 478375-40-5 | 3-BROMO-5-METHYL-BENZOIC ACID METHYL ESTER supply.
- PubChem. (n.d.). 3-Bromo-5-methylbenzoic acid.
Sources
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- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 6. 3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-BROMO-5-METHYL-BENZOIC ACID METHYL ESTER | 478375-40-5 [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
Application Note & Protocol: High-Purity Isolation of Methyl 3-cyano-5-methylbenzoate via Flash Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of Methyl 3-cyano-5-methylbenzoate using silica gel column chromatography. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method to obtain this compound in high purity. This document provides a step-by-step protocol, explains the scientific principles behind the chosen conditions, and offers insights into process optimization through Thin-Layer Chromatography (TLC).
Introduction and Scientific Background
This compound is a substituted aromatic compound featuring both a methyl ester and a cyano functional group. These functionalities make it a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions and compromise the quality of the final product.
Column chromatography is a widely employed technique for the purification of organic compounds.[1] The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[1] For compounds of moderate polarity, such as this compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective method.
Principles of Separation: Stationary and Mobile Phase Selection
The success of column chromatography hinges on the appropriate selection of the stationary and mobile phases.
-
Stationary Phase: Silica Gel Silica gel is a highly porous adsorbent with a surface covered in hydroxyl (-OH) groups. This makes it a polar stationary phase. Polar molecules in the sample mixture will interact more strongly with the silica gel through hydrogen bonding and dipole-dipole interactions, causing them to move more slowly down the column. Non-polar molecules will have weaker interactions and will elute faster. Given the presence of the polar cyano and ester groups in this compound, silica gel is an excellent choice for the stationary phase.[2]
-
Mobile Phase: Eluotropic Series and Solvent Optimization The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the stationary phase. The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation. According to the eluotropic series, more polar solvents have a stronger eluting power on a polar stationary phase like silica gel.[3]
For the purification of this compound, a binary solvent system of a non-polar solvent (hexane or petroleum ether) and a more polar solvent (ethyl acetate) is recommended. Hexane acts as the weak solvent, while ethyl acetate provides the necessary polarity to elute the target compound. The ratio of these two solvents is fine-tuned to achieve the desired separation from impurities.
Preliminary Analysis and Method Development with Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that will be achieved on the column.[1]
TLC Protocol
-
Prepare the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the sample solution onto a silica gel TLC plate.[1]
-
Develop the Plate: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualize the Plate: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).[1]
-
Determine the Optimal Mobile Phase: The ideal mobile phase will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. A lower Rf value for a compound indicates a stronger interaction with the stationary phase.[1]
Detailed Protocol for Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes can be scaled accordingly for different amounts of starting material.
Materials and Equipment
-
Glass chromatography column (2-3 cm diameter, 40-50 cm length)
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Crude this compound
-
Beakers, Erlenmeyer flasks, and test tubes for fraction collection
-
Rotary evaporator
Experimental Procedure
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to pack evenly. Gently tap the column to dislodge any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase determined by TLC.
-
Start with a lower polarity mobile phase to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. For example, start with 9:1 hexane:ethyl acetate and gradually move to 8:2 or 7:3.
-
Collect the eluent in a series of test tubes or flasks (fractions).
-
-
Monitoring the Separation:
-
Monitor the separation by spotting every few fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
-
Purity Confirmation:
-
Assess the purity of the final product by TLC, HPLC, or NMR spectroscopy.
-
Summary of Recommended Conditions
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Mobile Phase | 95:5 to 90:10 (Hexane:Ethyl Acetate) |
| Elution Mobile Phase | 85:15 to 70:30 (Hexane:Ethyl Acetate) |
| Sample Loading | Wet loading in a minimal amount of solvent or dry loading |
| Detection | UV visualization at 254 nm (for TLC monitoring) |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hexane and ethyl acetate are flammable solvents. Avoid open flames and sources of ignition.
-
Handle silica gel with care, as fine particles can be a respiratory irritant.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the purification of this compound using silica gel column chromatography. By following the principles of mobile phase optimization with TLC and careful execution of the column chromatography steps, researchers can obtain the target compound with high purity, suitable for subsequent synthetic applications.
References
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PubChem. Methyl 3-cyano-5-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 3-(cyanomethyl)benzoate. National Center for Biotechnology Information. [Link]
- Google Patents.
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SciSpace. Methyl 3-(cyanomethyl)benzoate synthetic method (2015). [Link]
- Google Patents.
-
The Mobile Phase. In: High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. [Link]
-
Chemsrc. Methyl 2-amino-5-cyano-3-methylbenzoate. [Link]
- Google Patents. Methyl 3-(cyanomethyl)
-
ResearchGate. What is the most polar solvent usable in silica gel chromatography?. [Link]
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Beilstein Journals. Supporting information. [Link]
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Biotage. How changing stationary phase chemistry can impact separation selectivity. [Link]
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MDPI. Adsorption of Fatty Acid Methyl Ester Derived from Squid Liver Lipid onto Silica Gel Adsorbent. [Link]
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National Center for Biotechnology Information. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]
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LCGC International. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. [Link]
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Academic Journals. The preparation of methyl benzoate and methyl salicylate on silica gel column. [Link]
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AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]
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Taylor & Francis Online. Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. [Link]
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MDPI. Potential of Conversion of Cassava Processing Residues by Yeasts to Produce Value-Added Bioproducts. [Link]
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SIELC Technologies. Separation of Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester on Newcrom R1 HPLC column. [Link]
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University of South Alabama. Preparation of Methyl 3-nitrobenzoate. [Link]
- Google Patents.
-
CP Lab Safety. This compound, 98% Purity, C10H9NO2, 10 grams. [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions Using Halogenated Derivatives of Methyl 3-cyano-5-methylbenzoate
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the pharmaceutical and drug development sectors. Its robustness, functional group tolerance, and generally mild reaction conditions have made it an indispensable tool for the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of therapeutic agents.[1][2] This guide provides a detailed exploration of the application of Suzuki coupling reactions to a synthetically versatile, electron-deficient aryl halide, a close analogue of "Methyl 3-cyano-5-methylbenzoate." Due to the absence of a suitable leaving group for cross-coupling on the initially mentioned molecule, this document will focus on a more practical substrate for such transformations: Methyl 3-bromo-5-cyanobenzoate . The presence of the electron-withdrawing cyano and methyl ester groups significantly influences the reactivity of the aryl bromide, making it an excellent candidate for palladium-catalyzed C-C bond formation.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex molecules. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, Methyl 3-bromo-5-cyanobenzoate) to form a square planar Pd(II) complex. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or a boronic ester) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[4]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki coupling of Methyl 3-bromo-5-cyanobenzoate with various aryl and heteroaryl boronic acids.
Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol is optimized for a broad range of commercially available arylboronic acids.
Materials:
-
Methyl 3-bromo-5-cyanobenzoate
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 3-bromo-5-cyanobenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), tricyclohexylphosphine tetrafluoroborate (0.04 eq.), and cesium carbonate (2.0 eq.).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous toluene and degassed water via syringe in a 10:1 ratio (e.g., 10 mL toluene and 1 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerated reaction times, microwave irradiation can be employed.
Materials:
-
Methyl 3-bromo-5-cyanobenzoate
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave reaction vessel, combine Methyl 3-bromo-5-cyanobenzoate (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq.), and potassium carbonate (3.0 eq.).
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-45 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation: Expected Outcomes
The following table provides representative data for the Suzuki coupling of Methyl 3-bromo-5-cyanobenzoate with various boronic acids under the conditions outlined in Protocol 1.
| Entry | Boronic Acid Partner | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 3-cyano-5-phenylbenzoate | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 3-cyano-5-(4-methoxyphenyl)benzoate | 3 | 95 |
| 3 | 4-Fluorophenylboronic acid | Methyl 3-cyano-5-(4-fluorophenyl)benzoate | 5 | 88 |
| 4 | 3,5-Dimethylphenylboronic acid | Methyl 3-cyano-5-(3,5-dimethylphenyl)benzoate | 6 | 85 |
| 5 | Thiophene-2-boronic acid | Methyl 3-cyano-5-(thiophen-2-yl)benzoate | 4 | 90 |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues encountered during Suzuki coupling reactions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality of boronic acid- Insufficiently anhydrous/degassed solvents- Inappropriate base | - Use a fresh batch of palladium catalyst and ligand.- Use freshly opened or purified boronic acid.- Ensure all solvents are properly dried and degassed.- Screen alternative bases such as K₃PO₄ or KF.[7] |
| Dehalogenation of Starting Material | - Presence of a hydride source- Use of a strong base | - Use a milder base like K₂CO₃ or KF.- Ensure the reaction is performed under an inert atmosphere to minimize side reactions.[7] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Thoroughly degas all solvents and reagents.- Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0). |
| Hydrolysis of the Ester Group | - Strong basic conditions and prolonged reaction times | - Use a milder base such as KF.[4]- Monitor the reaction closely and stop it once the starting material is consumed. |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for Suzuki coupling reactions.
Safety Precautions
-
Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.[8][9] Handle in an inert atmosphere and keep away from combustible materials.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Bases: Strong bases like cesium carbonate and potassium phosphate are corrosive and hygroscopic. Handle with care and store in a desiccator.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
-
Aryl Halides: Methyl 3-bromo-5-cyanobenzoate and other aryl halides may be irritating to the skin and eyes.[10][11][12] Wear gloves and safety glasses.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12][13][14][15]
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
SAFETY DATA SHEET: Methyl 3-bromobenzoate. (2025, December 21). Retrieved from [Link]
-
SIFCO ASC. (n.d.). SAFETY DATA SHEET PALLADIUM. Retrieved from [Link]
-
Skrydstrup, T., & Gevorgyan, A. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1856–1859. [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]
-
Buchwald, S. L., & Old, D. W. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722–9723. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]
-
UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2012). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Organometallics, 31(17), 6359–6368. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. [Link]
- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
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- 3. chem.libretexts.org [chem.libretexts.org]
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The Versatile Scaffolding of Methyl 3-cyano-5-methylbenzoate in Heterocyclic Synthesis: Application Notes and Protocols for Drug Discovery
Introduction: Unlocking the Potential of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of drug discovery. These cyclic structures, incorporating atoms other than carbon in their rings, are prevalent in a vast array of pharmaceuticals due to their ability to engage with biological targets in a specific and potent manner. Methyl 3-cyano-5-methylbenzoate, a readily accessible aromatic compound, has emerged as a highly valuable and versatile building block for the construction of diverse heterocyclic scaffolds. Its utility stems from the presence of three distinct reactive sites: a cyano group, a methyl ester, and a substituted benzene ring, which can be strategically manipulated to generate a library of complex molecules. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in the synthesis of pyridines, pyrimidines, and quinazolines, complete with detailed experimental protocols and mechanistic insights.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution.
| Property | Value |
| CAS Number | 1082041-26-6 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, CH₂Cl₂, EtOAc) |
I. The Synthesis of Substituted Pyridines: A Gateway to Bioactive Molecules
The pyridine ring is a fundamental structural motif in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including antibacterial, and anticancer properties.[1][2][3] The strategic placement of substituents on the pyridine core is crucial for modulating its pharmacological profile. This compound serves as an excellent precursor for the synthesis of highly functionalized pyridines, particularly 2-amino-3-cyanopyridine derivatives, through a multicomponent reaction approach.
Mechanistic Rationale: The Guareschi-Thorpe Reaction Analogue
The synthesis of 2-amino-3-cyanopyridines from this compound can be achieved via a one-pot, four-component reaction involving an aromatic aldehyde, a methyl ketone (such as acetophenone), and an ammonia source (ammonium acetate). This transformation is analogous to the well-established Guareschi-Thorpe reaction.[4] The reaction proceeds through a cascade of intermediates, initiated by the Knoevenagel condensation of the aldehyde and the active methylene compound (in this case, malononitrile formed in situ or added directly), followed by a Michael addition of the ketone enolate, and subsequent cyclization and aromatization.
Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-(3-methoxycarbonyl-5-methylphenyl)-3-cyanopyridine
This protocol details a representative synthesis of a polysubstituted pyridine derivative from this compound.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Acetophenone
-
Malononitrile
-
Ammonium acetate
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.75 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), acetophenone (1.20 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol) in 100 mL of anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. Monitor the progress of the reaction by TLC (eluent: 3:1 hexanes/ethyl acetate).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford the pure 2-amino-4-(4-methoxyphenyl)-6-(3-methoxycarbonyl-5-methylphenyl)-3-cyanopyridine.
Workflow for Pyridine Synthesis
Caption: Workflow for the synthesis of substituted pyridines.
II. Constructing the Pyrimidine Scaffold: A Cornerstone of Nucleic Acids and Therapeutics
The pyrimidine ring is of immense biological significance, forming the core structure of the nucleobases uracil, thymine, and cytosine.[5] Synthetic pyrimidine derivatives are widely employed as anticancer, antiviral, and antibacterial agents.[6][7] The reaction of a benzonitrile derivative with an amidine source, such as guanidine, provides a direct and efficient route to substituted pyrimidines.
Mechanistic Rationale: Cyclocondensation Approach
The synthesis of 2,4-diaminopyrimidines from this compound can be achieved through a cyclocondensation reaction with guanidine. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the guanidine, increasing its nucleophilicity. The nucleophilic guanidine then attacks the electrophilic carbon of the cyano group, initiating a cascade of reactions that culminates in the formation of the pyrimidine ring.
Experimental Protocol: Synthesis of 2,4-Diamino-6-(3-methoxycarbonyl-5-methylphenyl)pyrimidine
This protocol outlines a plausible synthetic route to a diaminopyrimidine derivative.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
Equipment:
-
Three-necked round-bottom flask with a reflux condenser and dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked flask under an inert atmosphere, dissolve sodium metal (0.23 g, 10 mmol) in anhydrous ethanol (50 mL) to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride (0.96 g, 10 mmol). Stir the mixture for 15 minutes.
-
Addition of Starting Material: Dissolve this compound (1.75 g, 10 mmol) in anhydrous ethanol (20 mL) and add it dropwise to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by TLC (eluent: 9:1 dichloromethane/methanol).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. The solvent is then removed under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,4-diamino-6-(3-methoxycarbonyl-5-methylphenyl)pyrimidine.
Workflow for Pyrimidine Synthesis
Caption: Workflow for the synthesis of substituted pyrimidines.
III. Accessing the Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry
Quinazolines and their derivatives are a prominent class of fused heterocyclic compounds with a broad range of pharmacological activities, including anticancer, and antihypertensive effects.[8][9] The synthesis of quinazolines often involves the cyclization of appropriately substituted anilines. While this compound is not a direct precursor for quinazoline synthesis in its current form, a simple chemical modification can transform it into a valuable intermediate.
Mechanistic Rationale: From Benzonitrile to 2-Aminobenzonitrile
To utilize this compound for quinazoline synthesis, the aromatic ring needs to be functionalized with an amino group ortho to the cyano group. This can be achieved through a nitration reaction followed by a reduction. The resulting 2-amino-benzonitrile derivative can then be cyclized with a suitable one-carbon synthon, such as an orthoester or formamide, to construct the quinazoline ring.
Experimental Protocol: A Two-Step Synthesis of a Quinazolinone Derivative
This protocol describes a plausible two-step synthesis of a quinazolinone from this compound.
Step 1: Synthesis of Methyl 2-amino-3-cyano-5-methylbenzoate
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
Nitration: Carefully add this compound to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C. Stir the reaction mixture for 2-3 hours, then pour it onto ice. Collect the precipitated nitro derivative by filtration.
-
Reduction: Suspend the nitro derivative in a mixture of ethanol and water. Add iron powder and a catalytic amount of ammonium chloride. Heat the mixture to reflux for 4-6 hours. After completion, filter the hot reaction mixture to remove the iron salts. The filtrate is concentrated to yield the crude amino derivative, which can be purified by column chromatography.
Step 2: Synthesis of 4-Oxo-3,4-dihydro-6-methyl-7-methoxycarbonylquinazoline
Materials:
-
Methyl 2-amino-3-cyano-5-methylbenzoate
-
Triethyl orthoformate
-
Formic acid
Procedure:
-
Cyclization: A mixture of Methyl 2-amino-3-cyano-5-methylbenzoate, triethyl orthoformate, and a catalytic amount of formic acid is heated at reflux for 6-8 hours.
-
Isolation: Upon cooling, the product crystallizes out. The solid is collected by filtration and washed with a small amount of cold ethanol to give the desired quinazolinone.
Workflow for Quinazoline Synthesis
Caption: Two-step workflow for the synthesis of quinazolinone derivatives.
Conclusion and Future Perspectives
This compound has demonstrated its considerable potential as a versatile and economically viable building block for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around the pyridine, pyrimidine, and quinazoline scaffolds. The functional handles present in the starting material and the resulting heterocyclic products offer ample opportunities for further derivatization, enabling the generation of extensive compound libraries for high-throughput screening and lead optimization in drug discovery programs. Future research in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methodologies, as well as the exploration of the biological activities of the novel heterocyclic compounds derived from this promising starting material.
References
- BenchChem. (n.d.). Methyl 3-Cyano-5-fluorobenzoate | CAS 886732-29-2. Retrieved January 19, 2026, from a relevant chemical supplier website.
-
Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved January 19, 2026, from [Link]
- BenchChem. (n.d.). This compound | 1082041-26-6. Retrieved January 19, 2026, from a relevant chemical supplier website.
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved January 19, 2026, from [Link]
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2022). Journal of Molecular Structure, 1262, 132959.
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- ResearchGate. (2019). The Chemistry of Malononitrile and its derivatives.
- Bentham Science. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry, 7(5), 416-418.
- MDPI. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Molecules, 26(16), 4984.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved January 19, 2026, from [Link]
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 863861.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4181.
- Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. (2024). European Journal of Medicinal Chemistry, 273, 116518.
- Thieme Connect. (n.d.). Product Class 12: Pyrimidines.
- MySkinRecipes. (n.d.). Methyl 5-cyano-2-methylbenzoate. Retrieved January 19, 2026, from a relevant chemical supplier website.
-
PubChem. (n.d.). Methyl 3-cyano-5-hydroxybenzoate. Retrieved January 19, 2026, from [Link]
- Thieme. (n.d.). Product Class 12: Pyrimidines. In Science of Synthesis.
Sources
- 1. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2678331A - New cyano-acetophenone compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 5-cyano-2-methylbenzoate [myskinrecipes.com]
- 5. Methyl 3-cyano-5-hydroxybenzoate | C9H7NO3 | CID 21942421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benthamopen.com [benthamopen.com]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. Quinazolinone synthesis [organic-chemistry.org]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Methyl 3-Bromo-5-cyanobenzoate for the Synthesis of Biaryl Compounds
Abstract
This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromo-5-cyanobenzoate. The synthesis of biaryl compounds is of significant interest in medicinal chemistry and materials science. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and key considerations for reaction optimization and troubleshooting. The target audience includes researchers, scientists, and professionals in drug development.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is a cornerstone of this field.[1][2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi.[4] The reaction's utility stems from the mild reaction conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts.[5]
Substituted biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The specific substrate discussed in this note, methyl 3-bromo-5-cyanobenzoate, is a valuable building block as it possesses multiple functional groups that can be further elaborated. The electron-withdrawing nature of the cyano and ester groups can influence the reactivity of the aryl bromide in the cross-coupling reaction. This guide provides a robust protocol for the successful Suzuki-Miyaura coupling of this substrate.
Reaction Scheme
The following scheme illustrates the Suzuki-Miyaura coupling of methyl 3-bromo-5-cyanobenzoate with phenylboronic acid to yield methyl 5-cyano-[1,1'-biphenyl]-3-carboxylate.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the methyl 3-bromo-5-cyanobenzoate. This step forms a Pd(II) intermediate. The electron-withdrawing groups on the aryl bromide can facilitate this step.[3]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group (in this case, the phenyl group) to the Pd(II) complex, displacing the halide. This is a crucial step where the new carbon-carbon bond is poised to form.[5][6]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol
This protocol describes the Suzuki-Miyaura coupling of methyl 3-bromo-5-cyanobenzoate with phenylboronic acid.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Methyl 3-bromo-5-cyanobenzoate | 240.05 | 240 mg | 1.0 |
| Phenylboronic acid | 121.93 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 23 mg | 0.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
| Round-bottom flask (25 mL) | - | 1 | - |
| Magnetic stir bar | - | 1 | - |
| Condenser | - | 1 | - |
| Argon or Nitrogen supply | - | - | - |
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-bromo-5-cyanobenzoate (240 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe. The solvent should be degassed prior to use by bubbling with an inert gas.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol) to the reaction mixture.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Discussion and Key Considerations
Choice of Catalyst and Ligand: The choice of the palladium source and ligand is crucial for a successful Suzuki-Miyaura coupling.[7] Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) precatalyst that is effective for a wide range of substrates. For more challenging couplings, particularly with less reactive aryl chlorides, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) may be required to enhance the rate of oxidative addition.[1][6][8]
Role of the Base: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[5] Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings. Other bases such as cesium carbonate, potassium phosphate, or organic bases like triethylamine can also be used, and the choice may need to be optimized for a specific substrate combination.[9]
Solvent System: A mixture of an organic solvent and water is commonly employed. The organic solvent (e.g., 1,4-dioxane, toluene, or DMF) is chosen to dissolve the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4] It is essential to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]
Reaction Temperature: The reaction temperature influences the reaction rate. While many Suzuki couplings can proceed at room temperature with highly active catalysts, heating is often necessary to drive the reaction to completion, especially with less reactive substrates. A temperature of 80-100 °C is a common starting point for optimization.
Data Presentation
Table 2: Expected Results
| Product | Yield | Purity (by ¹H NMR) | Physical Appearance |
| Methyl 5-cyano-[1,1'-biphenyl]-3-carboxylate | 85-95% | >95% | White to off-white solid |
Troubleshooting
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is not degraded. Use fresh catalyst or a different precatalyst/ligand system.[10] Degas solvents and reagents thoroughly to prevent catalyst oxidation.
-
Poor Solubility: If reactants are not fully dissolved, consider a different solvent system (e.g., DMF, toluene/ethanol/water).[9]
-
Ineffective Base: The chosen base may not be strong enough or sufficiently soluble. Try a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur if the reaction mixture is exposed to oxygen.[4] Ensure a strictly inert atmosphere.
-
Protodeborylation: The boronic acid can be replaced by a hydrogen atom, especially at elevated temperatures or in the presence of acidic impurities. Use fresh, high-purity boronic acid.[10]
-
Dehalogenation of Aryl Halide: The starting aryl bromide can be reduced to the corresponding arene. This may be more prevalent with certain catalyst/ligand combinations.[4]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from functionalized aryl halides like methyl 3-bromo-5-cyanobenzoate. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired product can be achieved. This application note provides a reliable protocol and a framework for troubleshooting and optimization, which should prove valuable for researchers in organic synthesis and drug discovery.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Hartwig, J. F., & Mann, G. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4413–4424. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Ester hydrolysis of "Methyl 3-cyano-5-methylbenzoate" to the carboxylic acid
An Application Note for the Synthesis of 3-Cyano-5-methylbenzoic Acid
Topic: Ester Hydrolysis of "Methyl 3-cyano-5-methylbenzoate" to the Carboxylic Acid Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Cyano-5-methylbenzoic Acid
3-Cyano-5-methylbenzoic acid is a valuable bifunctional molecule, serving as a key building block in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a nitrile group, allows for orthogonal chemical modifications, making it an attractive scaffold for the synthesis of complex molecular architectures, including potent enzyme inhibitors and novel polymers.
This application note provides a comprehensive guide to the synthesis of 3-cyano-5-methylbenzoic acid via the hydrolysis of its precursor, this compound. We will delve into the mechanistic rationale for selecting an optimal hydrolysis strategy and present a detailed, field-proven protocol designed for high yield and purity. This document is intended to equip researchers with the necessary knowledge to confidently and successfully perform this critical transformation.
Part 1: Mechanistic Considerations and Strategy Selection
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis, typically achieved through acid- or base-catalyzed hydrolysis.[1][2] The choice between these pathways is critical and depends on the substrate's overall functionality.
Acid-Catalyzed Hydrolysis
This method involves heating the ester in the presence of a strong acid and excess water.[1] The reaction is reversible, and driving it to completion often requires a large excess of water.[1][3] For a substrate like this compound, a significant drawback is the potential for the harsh acidic conditions to also hydrolyze the nitrile group, leading to the formation of an amide or a di-acid byproduct, thus reducing the yield of the desired product.[4][5]
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), to attack the electrophilic carbonyl carbon of the ester. This process is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the alkoxide leaving group, forming a highly stable carboxylate salt.[2][6] This irreversibility is a major advantage, often leading to higher yields compared to the acid-catalyzed equilibrium.[6]
Furthermore, saponification typically proceeds under milder conditions, reducing the risk of unintended side reactions with the cyano group.[7][8] The reaction initially yields the sodium salt of the carboxylic acid, which is then protonated in a separate acidic workup step to afford the final neutral product.[1][2]
Selected Strategy: Based on the principles of reaction kinetics and chemoselectivity, base-catalyzed hydrolysis (saponification) is the superior method for converting this compound to 3-cyano-5-methylbenzoic acid. It offers the dual advantages of irreversibility for higher yields and milder conditions to preserve the integrity of the cyano group.
Caption: Comparison of Hydrolysis Pathways.
Part 2: Detailed Experimental Protocol
This protocol details the saponification of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% Purity | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific |
| Methanol (MeOH) | ACS Reagent Grade | VWR Chemicals |
| Deionized Water (H₂O) | Type II | In-house |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | EMD Millipore |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Sigma-Aldrich |
| Magnesium Sulfate (MgSO₄), anhydrous | Laboratory Grade | Fisher Scientific |
| Celite® (Optional, for filtration) | - | Sigma-Aldrich |
Equipment
-
Round-bottom flask (appropriately sized)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Step-by-Step Procedure
-
Reaction Setup:
-
Place this compound (1.0 eq) into a round-bottom flask equipped with a magnetic stir bar.
-
Add methanol and deionized water in a 1:1 ratio (e.g., 10 mL per gram of ester). The solvent system ensures solubility for both the organic ester and the inorganic base.
-
In a separate beaker, dissolve sodium hydroxide (2.0 eq) in deionized water (2 mL per gram of NaOH). Caution: This is an exothermic process.
-
-
Saponification:
-
Slowly add the aqueous NaOH solution to the stirred ester solution at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 70-80°C).
-
Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
-
Workup and Acidification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol using a rotary evaporator. This step aids in the subsequent precipitation and extraction.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add concentrated HCl dropwise while stirring vigorously. The target carboxylic acid will precipitate as a white solid. Continue adding acid until the solution is acidic to pH paper (pH ~2).
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove inorganic salts.
-
For maximum recovery, transfer the filtrate to a separatory funnel and extract twice with ethyl acetate. Combine these organic extracts with the filtered solid. Note: Alternatively, dissolve the filtered solid directly in ethyl acetate.
-
Wash the combined organic solution with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Recrystallization:
-
Purify the crude 3-cyano-5-methylbenzoic acid by recrystallization.[9][10] A solvent system of ethanol/water or acetonitrile is recommended.
-
Dissolve the crude solid in a minimal amount of hot solvent.[10]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Caption: Experimental Workflow for Saponification.
Part 3: Process Optimization and Troubleshooting
Optimizing reaction parameters is key to achieving the best possible outcome.
Key Parameter Summary
| Parameter | Recommendation | Rationale & Impact on Outcome |
| Base Stoichiometry | 1.5 - 2.0 equivalents | Ensures the reaction goes to completion. Less than 1.0 eq will result in incomplete conversion. Excess is generally not harmful. |
| Temperature | Reflux (~70-80°C) | Increases reaction rate. While saponification can occur at room temperature, heating significantly reduces reaction time.[7] |
| Solvent System | Methanol/Water (1:1) | Co-solvent system solubilizes both the nonpolar organic ester and the polar inorganic base, creating a homogeneous reaction. |
| Acidification pH | pH ~2 | Ensures complete protonation of the carboxylate salt to the less soluble carboxylic acid, maximizing precipitation and yield. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time, temperature, or amount of base. | Extend reflux time. Ensure adequate heating. Use at least 1.5 eq of NaOH. Confirm with TLC analysis before workup. |
| Low Final Yield | Incomplete precipitation during acidification. Product remains in the aqueous layer. Excessive solvent used for recrystallization. | Ensure pH is robustly acidic (~2). Perform multiple extractions (3x) with ethyl acetate. Use the minimum amount of hot solvent for recrystallization.[10] |
| Product is an Oil/Gummy | Presence of impurities. Incomplete removal of solvent. | Re-purify by recrystallization, possibly with a different solvent system. Ensure the product is thoroughly dried under vacuum. Consider a column chromatography step if recrystallization fails. |
| Nitrile Group Hydrolyzed | Reaction conditions were too harsh (e.g., excessively long reflux with high base concentration). | Reduce reaction temperature or time. Monitor the reaction closely and stop it as soon as the starting ester is consumed. |
Part 4: Safety Precautions
-
Corrosives: Both sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Handle them with extreme care inside a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Exothermic Reactions: The dissolution of NaOH in water and the neutralization of the basic reaction mixture with acid are exothermic and can generate significant heat. Perform these steps slowly and with cooling (ice bath) if necessary.
-
Pressure: Never heat a closed system. Ensure the reflux apparatus is properly vented.
References
- Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles - YouTube. (2020-11-06).
- Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles - YouTube. (2020-05-04).
- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem.
- US3920670A - Process for hydrolysis of nitriles - Google P
- Nitriles to Esters - Chemistry Steps.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps.
- What is the mechanism for the basic hydrolysis of methyl benzo
- Methyl Esters - Organic Chemistry Portal.
- What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? - Quora. (2015-04-13).
- The Hydrolysis of Esters - Chemistry LibreTexts. (2023-01-22).
- Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016-12-26).
- Methyl ester hydrolysis - ChemSpider Synthetic Pages.
- esterification of benzoic acid to methyl benzo
- Technical Support Center: Purification of Crude 2-Amino-5-cyano-3-methylbenzoic Acid by Recrystalliz
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- 2. m.youtube.com [m.youtube.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Methyl Esters [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Large-Scale Synthesis of Methyl 3-cyano-5-methylbenzoate
Abstract: This document provides a comprehensive guide for the large-scale synthesis of Methyl 3-cyano-5-methylbenzoate, a key intermediate in the development of advanced pharmaceutical compounds and specialty chemicals. Moving beyond a simple recitation of steps, this guide delves into the strategic considerations, mechanistic underpinnings, and critical safety protocols essential for transitioning this synthesis from the laboratory bench to industrial-scale production. We present a robust and scalable pathway centered on the Sandmeyer reaction, offering detailed, field-proven protocols and explaining the causality behind key experimental choices to ensure process safety, efficiency, and reproducibility.
Strategic Overview: Pathway Selection for Industrial Synthesis
The synthesis of functionalized aromatic nitriles like this compound is a cornerstone of modern chemical manufacturing. Several synthetic routes are theoretically viable, including the Rosenmund-von Braun reaction on a halogenated precursor or multi-step pathways from m-toluic acid.[1][2][3] However, for large-scale synthesis, a pathway's efficiency, cost-effectiveness, and scalability are paramount.
After careful consideration of these factors, we have selected a two-stage process beginning with the readily available 3-amino-5-methylbenzoic acid . The chosen strategy involves:
-
Fischer Esterification: Conversion of the starting carboxylic acid to its corresponding methyl ester, Methyl 3-amino-5-methylbenzoate. This protects the carboxylic acid group and sets the stage for the subsequent transformation.[4][5]
-
Sandmeyer Reaction: A classic and powerful transformation to convert the primary aromatic amine into the target cyano group.[6] This involves two critical sub-steps:
This pathway is favored for its reliability, use of relatively inexpensive starting materials, and extensive documentation in process chemistry literature, which provides a solid foundation for scale-up.[10][11]
Caption: Simplified mechanism of the Sandmeyer reaction pathway.
Detailed Protocols for Scalable Synthesis
Safety Precedence: Before commencing any work, a thorough hazard analysis is mandatory. The cyanation step involves highly toxic materials. All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood or a controlled reactor bay) by personnel trained in handling cyanides. An emergency response plan, including the location and use of a cyanide antidote kit, must be in place. [12][13]
Protocol 1: Esterification of 3-Amino-5-methylbenzoic Acid
-
Reactor Setup: Charge a suitable glass-lined or stainless steel reactor with 3-amino-5-methylbenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (10-15 volumes). The excess methanol serves as both reactant and solvent.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) to the suspension. This addition is exothermic; control the rate to maintain the internal temperature below 40°C.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Slowly add the concentrated residue to a chilled, stirred solution of saturated sodium bicarbonate (NaHCO₃) to neutralize the acid. Be cautious of CO₂ evolution. Adjust pH to ~7-8.
-
The product, Methyl 3-amino-5-methylbenzoate, will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 50-60°C.
-
Protocol 2: Sandmeyer Reaction - Diazotization and Cyanation
-
Diazotization - Part A (Amine Solution):
-
Charge a primary reactor with Methyl 3-amino-5-methylbenzoate (1.0 eq) and water (5-7 volumes).
-
Add concentrated hydrochloric acid (HCl, ~3.0 eq). Stir until a clear solution of the amine salt is formed.
-
Cool the reactor to 0-5°C using a jacketed cooling system. Maintaining this temperature is critical.
-
-
Diazotization - Part B (Nitrite Solution):
-
In a separate vessel, dissolve sodium nitrite (NaNO₂, ~1.1 eq) in water (2-3 volumes).
-
Cool this solution to 0-5°C.
-
-
Diazotization - Part C (Execution):
-
Slowly add the cold sodium nitrite solution to the stirred, cold amine salt solution from Part A. The addition rate must be carefully controlled to keep the internal temperature between 0-5°C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 20-30 minutes at 0-5°C.
-
Perform a starch-iodide paper test to confirm a slight excess of nitrous acid.
-
-
Cyanation - Part D (Catalyst Slurry):
-
In a secondary, larger reactor, prepare a slurry of copper(I) cyanide (CuCN, ~1.2-1.5 eq) in water (5-7 volumes).
-
Heat this slurry to 60-70°C.
-
-
Cyanation - Part E (Execution):
-
Slowly and carefully add the cold diazonium salt solution (from Part C) to the hot CuCN slurry (from Part D).
-
A vigorous evolution of nitrogen gas will occur. The rate of addition must be controlled to manage the effervescence and maintain the reaction temperature.
-
After the addition is complete, continue to stir the mixture at 60-70°C for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
The crude product will be present as an oily layer or a solid precipitate.
-
Extract the product into a suitable organic solvent, such as toluene or ethyl acetate.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Decontamination: The aqueous layers will contain residual cyanide and copper salts. They must be treated as hazardous waste and quenched with an oxidant like sodium hypochlorite (bleach) under controlled pH conditions before disposal. [14] * Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or vacuum distillation.
-
Large-Scale Synthesis: Key Parameters & Considerations
Successfully scaling a synthesis requires diligent control over several key parameters. The following table summarizes critical variables and provides field-proven insights for optimization.
| Parameter | Range / Condition | Rationale & Large-Scale Implications |
| Diazotization Temp. | 0–5°C | Critical. Above 5°C, the diazonium salt decomposes rapidly, leading to yield loss and the formation of phenolic impurities. [9]A robust and reliable reactor cooling system is non-negotiable. |
| Stoichiometry (NaNO₂) | 1.05–1.1 eq | A slight excess ensures complete conversion of the amine. A large excess can lead to unwanted side reactions. [11]Precise dosing systems are required. |
| Stoichiometry (CuCN) | 1.2–1.5 eq | A stoichiometric to slight excess is needed to drive the cyanation. CuCN quality is vital; it should be fresh and free-flowing. |
| Acid (Diazotization) | HCl, H₂SO₄ (~3 eq) | Sufficient acid is required to form the amine salt and generate nitrous acid. Mineral acids are corrosive; ensure reactor materials are compatible. |
| Reagent Addition Rate | Slow, controlled | Both the NaNO₂ addition (diazotization) and the diazonium salt addition (cyanation) must be slow to manage exotherms and gas evolution. Automated dosing pumps are recommended for large-scale batches. |
| Agitation | Vigorous | Good mixing is essential for heat transfer and to ensure homogeneity, especially in the slurry-based cyanation step. Baffles in the reactor can improve mixing efficiency. |
| Quenching/Waste | Bleach (NaOCl) | All aqueous waste streams and equipment rinses must be treated to destroy residual cyanide. [15]This is a critical safety and environmental step. The quenching process itself is exothermic and must be controlled. |
Safety Protocols for Industrial Cyanide Handling
The use of copper(I) cyanide necessitates stringent safety protocols. Cyanide is a fast-acting poison that can be fatal through inhalation, ingestion, or skin absorption. [16][17]
-
Engineering Controls: All operations should be performed in a closed or semi-closed system with dedicated local exhaust ventilation to prevent the release of hydrogen cyanide (HCN) gas, especially if the solution becomes acidic. [14]* Personal Protective Equipment (PPE): Mandatory PPE includes:
-
Full-face respirator with cartridges rated for acid gases and cyanides.
-
Chemical-resistant gloves (e.g., neoprene over nitrile).
-
Chemical-resistant apron or full-body suit.
-
Safety goggles and face shield. [17]* Storage: Solid cyanide must be stored in a cool, dry, well-ventilated, and locked area, segregated from acids. Contact with moisture or acid can release lethal HCN gas. [14]* Emergency Preparedness:
-
Spill Kits: Have dedicated cyanide spill kits available. [15] * Antidote: A cyanide antidote kit (e.g., Cyanokit containing hydroxocobalamin) must be immediately accessible, and personnel must be trained in its location and the emergency response protocol. Note that antidotes should only be administered by trained medical professionals. [13] * Safety Showers & Eyewash Stations: Must be readily available and tested regularly.
-
By integrating a deep understanding of the chemical process with rigorous engineering and safety protocols, the large-scale synthesis of this compound can be performed efficiently and safely, delivering a high-quality product for downstream applications.
References
-
SciRP.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]
-
SciRP.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics (PDF). Available at: [Link]
-
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Available at: [Link]
-
Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Available at: [Link]
-
PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
SciSpace. Methyl 3-(cyanomethyl)benzoate synthetic method (2015) | Shao Xinhua. Available at: [Link]
-
The Safe and Effective Use of Cyanide in the Mining Industry. Available at: [Link]
-
ResearchGate. (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]
-
OrganicChemGuide. 21.03 Sandmeyer Reaction. Available at: [Link]
-
ACS Publications. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters. Available at: [Link]
- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
-
United Chemical. Sodium Cyanide Safety Protection and Emergency Measures. Available at: [Link]
-
The University of Queensland. Working Safely with Cyanide Guideline. Available at: [Link]
-
911Metallurgist. Cyanide Safety. Available at: [Link]
-
ResearchGate. Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Available at: [Link]
-
ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. Available at: [Link]
-
Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]
- Google Patents. CN101891649A - Novel 3-cyano methyl benzoate preparing method.
- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
- Googleapis.com. WO 2012/059798 A2.
- Google Patents. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.
-
Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available at: [Link]
- Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
YouTube. Esterification--Making Esters from Carboxylic Acids. Available at: [Link]
Sources
- 1. Methyl 3-(cyanomethyl)benzoate synthetic method (2015) | Shao Xinhua | 2 Citations [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scirp.org [scirp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 15. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 16. smenet.org [smenet.org]
- 17. unitedchemicalcn.com [unitedchemicalcn.com]
Troubleshooting & Optimization
Common byproducts in the synthesis of "Methyl 3-cyano-5-methylbenzoate"
Welcome to the Technical Support Center for the synthesis of Methyl 3-cyano-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting FAQs, and detailed experimental insights to ensure the successful and efficient synthesis of your target compound.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The choice of synthesis pathway often depends on the availability of starting materials and the desired scale of the reaction. Two of the most common and logical approaches are:
-
Route A: Starting from 3-Bromo-5-methylbenzoic acid, involving an initial esterification followed by a cyanation reaction (e.g., Rosenmund-von Braun reaction).
-
Route B: Starting from 3-Amino-5-methylbenzoic acid, utilizing a Sandmeyer reaction to introduce the cyano group, followed by esterification.
This guide will provide detailed troubleshooting for both synthetic pathways, addressing potential byproducts and offering solutions to common experimental hurdles.
Route A: From 3-Bromo-5-methylbenzoic Acid
This synthetic route involves two key transformations: the esterification of the carboxylic acid and the subsequent cyanation of the aryl bromide.
Workflow for Route A
How to improve the yield of "Methyl 3-cyano-5-methylbenzoate" synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 3-cyano-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our goal is to help you navigate the common challenges in this synthesis and improve your reaction yields and product purity.
Overview of Synthetic Strategies
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of the cyano group onto the aromatic ring can be achieved through several established methods. The two most common and reliable strategies starting from readily available precursors are the Palladium-Catalyzed Cyanation of an aryl halide and the Sandmeyer Reaction of an aryl amine.
The choice between these pathways often depends on the availability of starting materials, scale of the reaction, and tolerance for specific reagents, particularly toxic cyanide sources.
Caption: Troubleshooting logic for a low-yielding Sandmeyer reaction.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for my needs: Palladium-Catalyzed Cyanation or the Sandmeyer Reaction? A1: For lab-scale synthesis where the starting aryl bromide (Methyl 3-bromo-5-methylbenzoate) is available, Palladium-Catalyzed Cyanation is often preferred. It generally offers higher functional group tolerance and avoids the need to handle unstable diazonium salt intermediates. [1]The Sandmeyer reaction is a classic and cost-effective method, especially if the starting aniline (Methyl 3-amino-5-methylbenzoate) is more readily available or significantly cheaper. [2][3] Q2: What are the critical safety precautions when working with cyanide reagents? A2: All cyanide sources (e.g., Zn(CN)₂, CuCN, K₄[Fe(CN)₆]) are highly toxic. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and heavy-duty nitrile gloves. Never work alone. Acidification of cyanide salts will produce highly toxic hydrogen cyanide (HCN) gas. Therefore, all reaction quenching and waste disposal must be done carefully in a basic solution (e.g., using bleach, sodium hypochlorite) to decompose the excess cyanide before disposal. A cyanide antidote kit should be available in the laboratory, and all personnel should be trained in its use.
Q3: How can I monitor the progress of the reaction? A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture (after quenching any reactive species) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the desired product.
Q4: Can I use an aryl chloride instead of an aryl bromide as a starting material for the palladium-catalyzed cyanation? A4: Yes, but it is more challenging. Aryl chlorides are less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. Achieving good yields with an aryl chloride substrate often requires more specialized (and expensive) ligands, higher catalyst loadings, and higher temperatures. [4]For initial attempts, an aryl bromide is the recommended starting material.
Experimental Protocols
The following protocols are generalized procedures based on established literature methods. [4][5][2][3]Researchers should adapt them to their specific laboratory conditions and scale.
Protocol 1: Palladium-Catalyzed Cyanation of Methyl 3-bromo-5-methylbenzoate
-
Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromo-5-methylbenzoate (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), Palladium on Carbon (Pd/C, 10 wt%, 0.02 eq), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAC) via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the heterogeneous Pd/C catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Protocol 2: Sandmeyer Reaction of Methyl 3-amino-5-methylbenzoate
-
Diazotization:
-
In a flask, dissolve Methyl 3-amino-5-methylbenzoate (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 3 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature. The resulting solution contains the aryl diazonium salt.
-
-
Cyanide Displacement:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for another 1-2 hours. Gentle heating (e.g., to 50-60 °C) may be required to complete the reaction.
-
-
Workup and Purification:
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine. To remove residual copper salts, a wash with a dilute ammonia or ammonium chloride solution can be effective.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
References
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 76(2), 665–668. Available at: [Link]
-
Anbarasan, P., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33149-33168. Available at: [Link]
-
Crasto, A. M. (2014). Cyanation of Aryl Halides. Organic Synthesis International. Available at: [Link]
-
Fors, B. P., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(3), 602–605. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Shao, X. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace. Available at: [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). Novel 3-cyano methyl benzoate preparing method. Google Patents.
-
ResearchGate. (n.d.). Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. Available at: [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-cyano-5-hydroxybenzoate. PubChem. Available at: [Link]
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- 5. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
Optimizing temperature and reaction time for "Methyl 3-cyano-5-methylbenzoate" synthesis
Technical Support Center: Optimizing the Synthesis of Methyl 3-cyano-5-methylbenzoate
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. We will focus on the optimization of critical reaction parameters—temperature and time—by exploring the robust and widely adopted Sandmeyer reaction. This document is structured to provide not only procedural steps but also the underlying chemical principles, empowering users to troubleshoot and refine their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common synthetic route for preparing this compound? A1: The Sandmeyer reaction is a highly reliable and extensively documented method for introducing a cyano group onto an aromatic ring.[1][2] This pathway involves the conversion of an aromatic primary amine, specifically Methyl 3-amino-5-methylbenzoate, into a diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[3] This method is favored for its predictability and scalability.
Q2: What are the most critical parameters to control during this synthesis? A2: Success hinges on the stringent control of three key parameters:
-
Temperature: Diazotization (the formation of the diazonium salt) is highly exothermic and must be maintained between 0–5 °C to prevent the premature decomposition of the unstable diazonium intermediate. The subsequent cyanation step requires controlled heating to proceed at an optimal rate.
-
Reagent Quality: The purity of the starting amine and the freshness of the sodium nitrite are important. Crucially, the copper(I) cyanide catalyst must be of high quality, as its deactivation by air or moisture is a common cause of incomplete reactions.[4]
-
Stoichiometry and Acidity: The molar ratios of the amine to the acid and sodium nitrite must be precise to ensure complete diazotization. The pH of the reaction medium is also critical for the stability of the diazonium salt and the efficacy of the subsequent cyanation.
Q3: What are the primary safety hazards associated with this synthesis? A3: There are two major safety concerns. First, all cyanide compounds (e.g., copper(I) cyanide, sodium cyanide) are acutely toxic and must be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).[4] Second, aromatic diazonium salts are thermally unstable and can be explosive when isolated in a dry state. For this reason, they are exclusively prepared and used in situ as cold aqueous solutions.
The Sandmeyer Reaction: A Mechanistic and Workflow Overview
The synthesis of this compound via the Sandmeyer reaction is a two-stage process performed in a single pot.
-
Diazotization: The process begins with the reaction of the primary aromatic amine (Methyl 3-amino-5-methylbenzoate) with nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction, conducted at 0–5 °C, converts the amino group into an excellent leaving group: the diazonium salt (-N₂⁺). The low temperature is essential to prevent the diazonium salt from decomposing into a phenol and nitrogen gas.
-
Copper-Catalyzed Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The copper(I) catalyst facilitates the displacement of the diazonio group with the cyanide ion.[3] This step involves a single-electron transfer mechanism, which generates an aryl radical, dinitrogen gas, and a copper(II) species.[5] The aryl radical then reacts to yield the final benzonitrile product. This step typically requires gentle heating to drive the reaction to completion.
Experimental Workflow Diagram
Caption: Overall workflow for the two-stage Sandmeyer synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and scale.
Step 1: Diazotization of Methyl 3-amino-5-methylbenzoate
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 3-amino-5-methylbenzoate (1.0 eq) in a 3M aqueous HCl solution.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, stir the resulting solution for an additional 20 minutes at 0–5 °C. The solution should be clear and pale yellow. This is the in situ diazonium salt solution.
Step 2: Sandmeyer Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., aqueous KCN solution or a polar aprotic solvent like DMF).
-
Carefully and slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
Once the addition is complete, slowly warm the reaction mixture to 50–60 °C and maintain this temperature for 1-2 hours, or until TLC analysis indicates the consumption of the intermediate.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel to yield pure this compound.[6]
Optimizing Temperature and Reaction Time
The interplay between temperature and reaction time is critical for maximizing yield and minimizing impurities.
| Parameter | Stage | Recommended Range | Impact on Reaction |
| Temperature | Diazotization | 0–5 °C | Below 0 °C: Reaction may be too slow. Above 5 °C: Rapid decomposition of the diazonium salt, leading to significant phenol impurity formation and reduced yield. |
| Cyanation | 50–70 °C | Below 50 °C: The reaction may be sluggish or stall. Above 70 °C: Increased risk of side-product formation and decomposition. | |
| Reaction Time | Diazotization | 20–30 min (post-addition) | Too short: Incomplete formation of the diazonium salt. Too long: Increased chance of diazonium salt decomposition, even at low temperatures. |
| Cyanation | 1–3 hours | Too short: Incomplete reaction, leaving unreacted intermediates. Too long: May lead to product degradation, especially at higher temperatures. Monitor by TLC for optimal endpoint. |
Troubleshooting Guide
Issue 1: Low or No Yield of the Final Product
-
Question: My overall yield is significantly lower than expected. What are the likely causes?
-
Answer: Low yield can often be traced back to several factors:
-
Decomposition of the Diazonium Salt: This is the most common culprit. If the temperature during diazotization exceeded 5 °C, the salt would have decomposed. Solution: Ensure strict temperature control using an ice-salt bath and monitor the internal reaction temperature, not just the bath temperature.
-
Inactive Copper(I) Cyanide: CuCN is susceptible to oxidation. If it appears greenish instead of off-white, it may be partially deactivated. Solution: Use fresh, high-purity CuCN from a reliable supplier and minimize its exposure to air.[4]
-
Incomplete Reaction: If the cyanation step was not heated sufficiently or for long enough, the reaction may not have gone to completion. Solution: Monitor the reaction's progress using TLC. If the starting material or an intermediate persists, consider increasing the temperature slightly (e.g., to 65 °C) or extending the reaction time.[7]
-
Issue 2: The Final Product is Contaminated with Methyl 3-hydroxy-5-methylbenzoate
-
Question: My NMR analysis shows a significant phenolic impurity. How can I prevent this?
-
Answer: This impurity arises from the reaction of the diazonium salt with water, a competing side reaction to the desired cyanation. This is exacerbated by:
-
High Diazotization Temperature: As mentioned, temperatures above 5 °C accelerate this decomposition pathway.
-
Slow Addition to CuCN: If the diazonium salt solution is left standing for too long before being used in the cyanation step, it will begin to hydrolyze. Solution: The Sandmeyer cyanation step should be performed immediately after the diazotization is complete. The process should be seamless, with the cold diazonium solution being added promptly to the CuCN solution.
-
Issue 3: The Cyanation Reaction Stalls and Does Not Proceed to Completion
-
Question: The reaction starts, as evidenced by nitrogen evolution, but TLC shows it stops progressing after a certain point. What should I do?
-
Answer: A stalled reaction can be due to several factors:
-
Poor Reagent Solubility: Ensure vigorous stirring to maximize contact between the aqueous diazonium salt phase and the cyanide reagent.[7]
-
Acidic Contamination of Cyanide: The cyanide ion (CN⁻) is a nucleophile. If the receiving CuCN solution is too acidic, the cyanide can be protonated to HCN, which is a much weaker nucleophile and highly volatile. Solution: Ensure the workup from the diazotization step is correct and that the pH of the cyanation mixture is appropriate (often buffered or slightly basic).[7]
-
Insufficient Catalyst: Ensure the stoichiometric amount of CuCN is correct. A catalytic amount is often insufficient for a classic Sandmeyer reaction; typically, more than one equivalent is used. Solution: Double-check calculations and ensure the correct molar equivalents of the copper cyanide reagent are used.
-
Critical Safety Protocol: Handling Cyanide Reagents
Cyanide Handling and Quenching Workflow
Caption: Safety workflow for handling and disposal of cyanide waste.
Emergency Preparedness:
-
Never work alone when using cyanides.
-
Ensure a cyanide antidote kit is accessible and that you and your colleagues are trained in its use.
-
In case of exposure, immediately alert emergency services and your institution's environmental health and safety office.
References
- BenchChem Technical Support. (2025). Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- Google Patents. (2015). CN105130846A - Methyl 3-(cyanomethyl)
- Organic Chemistry Portal. Sandmeyer Reaction.
- Organic Chemistry Portal.
- ResearchGate. (2022).
- Google Patents. (2010).
- ResearchGate. (2021).
- BenchChem Technical Support. (2025). Troubleshooting failed reactions of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol.
- DOI.
- Master Organic Chemistry. (2018).
- RSC Publishing. Sandmeyer reactions. Part 6.
Sources
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- 5. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Methyl 3-cyano-5-methylbenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude "Methyl 3-cyano-5-methylbenzoate." This document offers a comprehensive resource to address common challenges and ensure the attainment of highly pure material critical for subsequent synthetic steps and biological screening.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities may include:
-
Starting Materials: Unreacted starting materials such as 3-amino-5-methylbenzoic acid or its corresponding diazonium salt precursor.
-
Byproducts from Diazotization and Cyanation (e.g., Sandmeyer Reaction): Phenolic byproducts formed from the reaction of the diazonium salt with water, and potential biaryl byproducts.[1][2]
-
Hydrolysis Products: The nitrile or ester functionalities can undergo hydrolysis under acidic or basic conditions. This can lead to the formation of 3-carboxy-5-methylbenzonitrile or methyl 3-amido-5-methylbenzoate.[3][4][5]
-
Solvent Residues: Residual solvents from the reaction or initial work-up procedures.
Q2: My crude product is a dark-colored oil or solid. What is the likely cause and how can I address it?
A2: Dark coloration often indicates the presence of polymeric or highly conjugated impurities, which can arise from side reactions during the diazotization or cyanation steps. The use of activated charcoal (decolorizing carbon) during recrystallization can be effective in removing these colored impurities. However, it is crucial to use the minimum amount necessary, as excessive charcoal can lead to a significant loss of the desired product.[6]
Q3: I am observing a poor yield after purification. What are the potential reasons?
A3: Low recovery of the purified product can stem from several factors:
-
Incomplete Reaction: The initial synthesis may not have proceeded to completion. It is advisable to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Losses During Work-up: The product may have some solubility in the aqueous layer during extraction.[7] Ensure the organic layer is thoroughly separated and consider back-extracting the aqueous layer with a fresh portion of the organic solvent.
-
Suboptimal Purification Technique: The chosen purification method may not be suitable, or the conditions may need optimization. For instance, in recrystallization, using an excessive amount of solvent will result in a lower yield.[6] In column chromatography, improper solvent polarity can lead to poor separation and loss of product.[8]
-
Product Volatility: While less common for this specific molecule under standard conditions, ensure that the product is not being lost during solvent removal under high vacuum, especially if it is an oil.[7]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be employed to confirm the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities. The proton NMR should show characteristic signals for the aromatic protons, the methyl ester protons, and the methyl group on the ring.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the sample.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for solid samples.
Troubleshooting Guides
This section provides a structured approach to resolving specific issues encountered during the purification of this compound.
Issue 1: Oiling Out During Recrystallization
Observation: Instead of forming crystals upon cooling, the product separates as an oil.
Causality: This phenomenon, known as "oiling out," occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution at a temperature above its melting point. This is often exacerbated by the presence of impurities which can depress the melting point of the mixture.[6]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to increase the solubility and then allow it to cool slowly.[6]
-
Slow Cooling: Rapid cooling encourages oiling out. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before inducing further crystallization by cooling in an ice bath. Insulating the flask can promote slower cooling.[6]
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Change of Solvent System: If the above steps fail, the chosen solvent may be unsuitable. A different solvent or a mixed solvent system may be required. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]
Issue 2: Poor Separation in Column Chromatography
Observation: The desired product co-elutes with impurities, resulting in impure fractions.
Causality: Inadequate separation in column chromatography is typically due to an inappropriate mobile phase polarity, improper column packing, or overloading the column with the crude sample.[8][11]
Troubleshooting Steps:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should give a retention factor (Rf) of 0.2-0.4 for the desired compound and provide good separation from impurities.
-
Use a Solvent Gradient: If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity to elute the compounds based on their affinity for the stationary phase.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.[12]
-
Sample Loading: Load the crude sample onto the column in a concentrated solution using a minimal amount of the mobile phase or a solvent in which the compound is highly soluble and can be easily evaporated. Overloading the column will lead to broad bands and poor separation.
-
Fraction Size: Collect smaller fractions to improve the resolution of the separation.
Purification Workflow Diagram
Caption: Decision workflow for the purification of crude this compound.
Experimental Protocol: Recrystallization
This protocol provides a step-by-step method for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Glass funnel and fluted filter paper (if hot filtration is needed)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add the solvent in small portions to avoid using an excess.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to a boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel with a fluted filter paper. Quickly filter the hot solution to remove the solid impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.
Troubleshooting Purification Workflow
Caption: Troubleshooting logic for common purification issues.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
YouTube. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
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- 2. lscollege.ac.in [lscollege.ac.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 11. youtube.com [youtube.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Mitigation of Dimer Formation in Reactions of Methyl 3-cyano-5-methylbenzoate
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dimer formation during the synthesis and subsequent reactions of Methyl 3-cyano-5-methylbenzoate. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Dimerization
This compound is a valuable building block in medicinal chemistry and materials science. A frequent and yield-reducing side reaction encountered during its synthesis, particularly when starting from halogenated precursors like methyl 3-bromo-5-methylbenzoate, is the formation of a biphenyl dimer. This homocoupling side product can complicate purification and significantly lower the yield of the desired nitrile. This guide will explore the mechanisms behind this unwanted reaction and provide actionable strategies to suppress it.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and how does this lead to dimer formation?
The most prevalent synthetic strategy involves the cyanation of an aryl halide precursor, typically methyl 3-bromo-5-methylbenzoate.[1] This transformation is commonly achieved through palladium-catalyzed or copper-catalyzed cross-coupling reactions. Dimer formation, or homocoupling, is a well-documented side reaction in these processes.[1]
Q2: What are the primary mechanisms responsible for dimer formation in these cyanation reactions?
There are two principal mechanistic pathways that can lead to the unwanted biphenyl dimer byproduct:
-
Palladium-Catalyzed Homocoupling: In palladium-catalyzed cyanation reactions, the active Pd(0) catalyst can oxidatively add to two molecules of the aryl halide. Subsequent reductive elimination then leads to the formation of a new carbon-carbon bond, yielding the dimer and regenerating the Pd(0) catalyst. This process competes with the desired cyanation pathway.
-
Ullmann-Type Homocoupling: When employing copper-based catalysis (as in the Rosenmund-von Braun reaction), a similar homocoupling can occur.[2] This typically involves the formation of an organocopper intermediate which can then react with a second molecule of the aryl halide to form the dimer.[3][4][5] This is particularly prevalent at the high temperatures often required for classical Ullmann reactions.[2][6]
Diagram 1: Competing Pathways in Palladium-Catalyzed Cyanation
Caption: Competing catalytic cycles of cyanation and homocoupling.
Troubleshooting Guide: Preventing Dimer Formation
Issue 1: Significant Dimer Formation in a Palladium-Catalyzed Cyanation Reaction
Question: I am attempting to synthesize this compound from methyl 3-bromo-5-methylbenzoate using a palladium catalyst and a cyanide source, but I am observing a significant amount of the biphenyl dimer. How can I optimize my reaction to favor the desired product?
Answer: The formation of a homocoupled dimer in palladium-catalyzed cyanation is a common issue that can be addressed by carefully selecting your reaction components and conditions. The key is to promote the rate of reductive elimination from the Ar-Pd(II)-CN intermediate over the oxidative addition of a second molecule of the aryl halide.
Table 1: Troubleshooting Palladium-Catalyzed Cyanation
| Parameter | Recommendation | Rationale |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. | These ligands promote the reductive elimination step of the desired product and sterically hinder the approach of a second aryl halide molecule, thus suppressing homocoupling.[7] |
| Cyanide Source | Use zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) instead of alkali metal cyanides (NaCN, KCN).[8][9] | These sources have lower free cyanide concentrations in solution, which helps to prevent catalyst poisoning and can favor the desired reaction pathway.[8] K₄[Fe(CN)₆] is also a non-toxic alternative.[9] |
| Catalyst Loading | Use the lowest effective catalyst loading. | While counterintuitive, higher catalyst concentrations can sometimes lead to an increased rate of bimolecular side reactions like homocoupling. |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. | Lower temperatures generally disfavor the homocoupling side reaction. Mild conditions (room temperature to 40°C) have been reported for efficient cyanation.[10] |
| Solvent | Use polar aprotic solvents like DMF, DMAc, or NMP.[9] | These solvents can help to solubilize the cyanide source and promote the desired reaction. |
Experimental Protocol: Optimized Palladium-Catalyzed Cyanation of Methyl 3-bromo-5-methylbenzoate
-
To an oven-dried reaction vessel, add methyl 3-bromo-5-methylbenzoate (1.0 equiv), zinc cyanide (0.6 equiv), and a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) with a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed, anhydrous polar aprotic solvent (e.g., DMF or DMAc).
-
Stir the reaction mixture at a controlled temperature, starting at room temperature and gently heating if necessary (e.g., 40-60°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Issue 2: Dimer Formation in a Copper-Catalyzed (Rosenmund-von Braun) Cyanation
Question: I am using a traditional Rosenmund-von Braun reaction with copper(I) cyanide to prepare this compound, but the yield is low due to dimer formation. What modifications can I make?
Answer: The classic Rosenmund-von Braun reaction often requires high temperatures, which can promote the Ullmann-type homocoupling.[2][6] Modern modifications of this reaction focus on milder conditions and the use of ligands to improve selectivity.
Table 2: Troubleshooting Copper-Catalyzed Cyanation
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a catalytic amount of a copper(I) source (e.g., CuI) in the presence of a ligand.[11] | Moving from stoichiometric to catalytic copper reduces the likelihood of side reactions. |
| Ligand Addition | Add a diamine ligand (e.g., N,N'-dimethylethylenediamine) or a picolinamide ligand.[11][12] | Ligands can accelerate the desired cyanation, allowing for lower reaction temperatures and thus reducing the rate of homocoupling.[12] |
| Temperature | Operate at the lowest effective temperature (e.g., 100-120°C with a suitable ligand).[12] | High temperatures are a major driver of Ullmann homocoupling. |
| Solvent | While polar aprotic solvents are common, consider less polar solvents like toluene in ligand-promoted systems.[11] | Solvent choice can influence the solubility of intermediates and the overall reaction pathway. |
| Additives | The addition of potassium iodide (KI) can be beneficial in a domino halide exchange-cyanation of aryl bromides.[11] | This can facilitate the in situ formation of a more reactive aryl iodide intermediate. |
Experimental Protocol: Ligand-Promoted Copper-Catalyzed Cyanation of Methyl 3-bromo-5-methylbenzoate
-
Combine methyl 3-bromo-5-methylbenzoate (1.0 equiv), sodium cyanide (1.2 equiv), copper(I) iodide (10 mol%), and potassium iodide (20 mol%) in a reaction vessel.
-
Add a suitable ligand, such as N,N'-dimethylethylenediamine (1.0 equiv).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent like toluene.
-
Heat the reaction mixture to 110°C and monitor by TLC or LC-MS.
-
After completion, cool the reaction, quench with aqueous ammonia, and extract the product.
-
Purify by column chromatography.
Diagram 2: Troubleshooting Workflow for Dimer Formation
Caption: A stepwise approach to troubleshooting dimer formation.
Concluding Remarks
The formation of dimers in the synthesis of this compound is a surmountable challenge. By understanding the underlying mechanistic principles of both the desired cyanation and the competing homocoupling reactions, researchers can strategically select catalysts, ligands, and reaction conditions to favor the formation of the intended product. The transition from classical, high-temperature methods to modern, ligand-assisted catalysis at milder temperatures is a key strategy in achieving high-yielding and clean transformations.
References
-
OperaChem. (2025, April 1). Ullmann coupling-An overview. OperaChem. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. Ullmann reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]
-
Shao, X. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace. [Link]
- Google Patents.
-
ResearchGate. Ligand-Promoted Rosenmund–von Braun Reaction. [Link]
-
Anderson, K. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 53(44), 11951-11955. [Link]
-
Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
-
RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]
-
ResearchGate. Optimization of the reaction conditions for generation of nitrile oxide.... [Link]
-
Frontiers. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]
-
Reddit. Cyanation of aryl bromide. [Link]
-
RSC Publishing. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]
-
Shodhganga. Chapter 1: Copper Catalysis in Cyanation and Chan−Lam Cross−Coupling Reaction. [Link]
- Google Patents. Methyl 3-(cyanomethyl)
-
Organic Chemistry Portal. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]
-
Organic Chemistry Portal. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. [Link]
-
ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS. [Link]
-
ResearchGate. How to prevent secondary amine formation in nitrile reduction?. [Link]
-
ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. [Link]
-
The Royal Society of Chemistry. A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles. [Link]
-
ACS Publications. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
-
PubMed. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. [Link]
-
MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]
-
ResearchGate. How can I selectively reduce nitrile in presence of ester (reaction conditions)?. [Link]
-
MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
-
ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis. [Link]
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- 5. Ullmann Reaction [organic-chemistry.org]
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- 9. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 11. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions of Methyl 3-cyano-5-methylbenzoate with Strong Bases
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with Methyl 3-cyano-5-methylbenzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions encountered when this substrate is subjected to strong bases. Our goal is to equip you with the expertise to anticipate and mitigate these challenges, ensuring the integrity and success of your synthetic routes.
Introduction: The Reactivity Landscape of this compound
This compound is a multifunctional building block. Its reactivity is dominated by three key sites when exposed to strong bases: the electrophilic carbon of the ester, the electrophilic carbon of the nitrile, and the acidic protons of the benzylic methyl group. The choice of base, solvent, and temperature will dictate the chemoselectivity of your reaction. A lack of precise control can lead to a complex mixture of side products. This guide will dissect these potential side reactions and provide actionable solutions.
Troubleshooting Guide & FAQs
Issue 1: Saponification - Unwanted Hydrolysis of the Methyl Ester
Q1: I am attempting a reaction at the methyl group of this compound using a strong base, but I am consistently isolating the corresponding carboxylic acid, 3-cyano-5-methylbenzoic acid. What is happening and how can I prevent it?
A1: You are observing saponification, the base-mediated hydrolysis of the methyl ester.[1][2] This is one of the most common side reactions for this substrate. The hydroxide or alkoxide base acts as a nucleophile, attacking the carbonyl carbon of the ester. This is often an irreversible process under basic conditions because the resulting carboxylate is deprotonated and unreactive towards the alcohol byproduct.[1]
Mechanism of Saponification: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylic acid, which is immediately deprotonated by the base in the reaction mixture to yield the carboxylate salt.[1]
Troubleshooting Saponification:
| Symptom | Potential Cause | Recommended Solution |
| Low yield of desired product; isolation of a water-soluble salt that becomes an acid upon workup. | Use of nucleophilic bases (e.g., NaOH, KOH, NaOMe) in protic solvents (e.g., water, methanol). | Switch to a non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). These bases are excellent at deprotonation but poor nucleophiles. |
| Reaction is sluggish at low temperatures, but saponification occurs upon warming. | The activation energy for your desired reaction is higher than that for saponification. | Run the reaction at the lowest possible temperature that allows for the desired transformation. Use of a stronger, non-nucleophilic base can often facilitate the reaction at lower temperatures. |
| Presence of water in the reaction mixture. | Inadequate drying of glassware, solvents, or reagents. | Ensure all glassware is rigorously dried. Use anhydrous solvents and freshly prepared or titrated strong bases. |
Experimental Protocol to Minimize Saponification: Deprotonation of the Benzylic Methyl Group using LDA
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
LDA Formation: Slowly add n-butyllithium (1.05 eq.) to the solution and stir for 30 minutes at -78 °C.
-
Substrate Addition: Dissolve this compound (1 eq.) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation of the benzylic methyl group.
-
Quenching: Quench the reaction with the desired electrophile at -78 °C and slowly allow it to warm to room temperature.
Rationale: The use of LDA, a strong, non-nucleophilic base, at low temperatures significantly disfavors the nucleophilic attack at the ester carbonyl, thus minimizing saponification.[3]
Issue 2: Unintended Reactions of the Cyano Group
Q2: I am running my reaction with a strong base and upon workup, I am seeing byproducts that appear to be an amide or even the dicarboxylic acid. Is the cyano group reacting?
A2: Yes, the cyano group is susceptible to base-catalyzed hydrolysis, particularly with heating.[4][5][6] The reaction typically proceeds in two stages: first, the nitrile is hydrolyzed to a primary amide, and with more forcing conditions (e.g., prolonged heating), the amide can be further hydrolyzed to a carboxylate.[6]
Mechanism of Base-Catalyzed Nitrile Hydrolysis: The hydroxide ion attacks the electrophilic carbon of the nitrile, forming an intermediate with a negative charge on the nitrogen. This intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide.[4][5]
Troubleshooting Nitrile Group Reactions:
| Symptom | Potential Cause | Recommended Solution |
| Formation of 3-carbamoyl-5-methylbenzoic acid or 5-methylisophthalic acid. | Prolonged reaction times and/or elevated temperatures in the presence of a nucleophilic base. | Keep reaction times to a minimum and maintain low temperatures. If heating is required, consider using a milder base or protecting the nitrile group, although this adds steps to the synthesis. |
| Complex product mixture. | Competing saponification and nitrile hydrolysis. | The use of non-nucleophilic bases like LDA or LHMDS at low temperatures is the most effective way to prevent both saponification and nitrile hydrolysis. |
Visualizing Reaction Pathways:
Caption: Decision workflow for base selection to control side reactions.
Issue 3: Unexpected Reactivity at the Benzylic Methyl Group
Q3: I am not trying to react at the methyl group, but my reaction is yielding a complex mixture of oligomers/polymers. Could the methyl group be the cause?
A3: Yes, the protons on the benzylic methyl group are acidic due to the resonance stabilization of the resulting carbanion by the aromatic ring.[7][8] With a sufficiently strong base, this position can be deprotonated to form a benzylic anion. This nucleophilic anion can then potentially react with another molecule of the starting material in a condensation-type reaction, leading to oligomerization.
Troubleshooting Benzylic Deprotonation:
| Symptom | Potential Cause | Recommended Solution |
| Formation of high molecular weight, insoluble materials. | Use of a very strong, non-nucleophilic base when another reaction pathway is intended. | Use a weaker base that is still sufficient for your desired transformation but not strong enough to deprotonate the methyl group. Alternatively, if your intended reaction is at the ester or nitrile, use a nucleophilic base under carefully controlled, non-hydrolytic conditions (e.g., anhydrous NaOMe in THF at low temperature). |
| Darkly colored reaction mixture. | Formation of conjugated oligomers. | Re-evaluate your choice of base and reaction conditions. Ensure that the temperature is kept low and that the reaction is quenched once the desired transformation is complete. |
Visualizing Competing Reaction Sites:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of "Methyl 3-cyano-5-methylbenzoate"
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving Methyl 3-cyano-5-methylbenzoate. This resource is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome common hurdles in your synthetic endeavors.
Understanding Catalyst Deactivation: The Root of the Problem
Catalyst deactivation is a primary contributor to low yields and failed reactions in palladium-catalyzed cross-coupling.[1] For a substrate like this compound, which possesses both an electron-withdrawing nitrile group and an ester functionality, the stability of the catalytic system is paramount. Deactivation can occur through several mechanisms, including the formation of inactive palladium black, poisoning of the catalyst, and degradation of the supporting ligands.[2]
The active catalyst, typically a Pd(0) species, can aggregate to form inactive palladium black, often visible as a black precipitate.[1][3] This is frequently caused by high temperatures, an inappropriate choice of ligand, or the presence of impurities.[4] Furthermore, impurities in starting materials or solvents, particularly those containing sulfur or phosphorus, can act as poisons, irreversibly binding to the catalyst's active sites.[2] Ligand degradation, especially of phosphine-based ligands, can also occur through oxidation or other pathways, leading to an unstable catalyst.[3][4][5]
Visualizing Deactivation Pathways
The following diagram illustrates the common pathways leading to catalyst deactivation in a typical palladium-catalyzed cross-coupling cycle.
Caption: Common catalyst deactivation pathways.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low to No Product Conversion
Q: My reaction shows minimal or no formation of the desired product. What are the likely catalyst-related causes?
A: Low or no conversion is a frequent problem that can often be traced back to several catalyst-centric issues:
-
Inefficient Catalyst Activation: Most palladium cross-coupling reactions begin with a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[6] If this reduction is inefficient, the catalytic cycle will not initiate effectively. The choice of precatalyst and the reaction conditions play a crucial role here.
-
Catalyst Poisoning: The nitrile group in this compound, while generally a spectator, can potentially coordinate to the palladium center under certain conditions, leading to catalyst inhibition. More critically, impurities in your starting materials, reagents, or solvents can act as potent catalyst poisons.[7][8][9] Even trace amounts of other metals can interfere with the desired catalytic activity.[7][8]
-
Steric Hindrance: The substitution pattern of your substrate can sterically hinder the approach of the catalyst, slowing down key steps like oxidative addition.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all starting materials, including the this compound, coupling partner, base, and solvent, are of high purity (>99%).[7] Impurities are a common and often overlooked cause of catalyst deactivation.[7][8]
-
Optimize Catalyst System:
-
Precatalyst Choice: Consider using modern, air-stable precatalysts like the Buchwald G3 palladacycles, which are designed for reliable and efficient generation of the active Pd(0) species.[10]
-
Ligand Screening: The choice of ligand is critical. For an electron-deficient substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can facilitate the oxidative addition step.[3]
-
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize and deactivate both the Pd(0) catalyst and sensitive phosphine ligands.[3][11]
Issue 2: Observation of Palladium Black
Q: I am observing a black precipitate in my reaction mixture, and the reaction has stalled. What is this, and how can I prevent it?
A: The black precipitate is almost certainly palladium black, which consists of aggregated, inactive Pd(0) particles.[1][3] Its formation signifies catalyst decomposition and is a common reason for incomplete reactions.
Causes and Preventative Measures:
| Cause | Preventative Measure | Expected Outcome |
| High Reaction Temperature | Run the reaction at the lowest temperature that still provides a reasonable rate. High temperatures can accelerate catalyst decomposition.[3] | Reduced rate of palladium black formation and improved catalyst longevity. |
| Inappropriate Ligand-to-Metal Ratio | For many cross-coupling reactions, a 1:1 or 2:1 ligand-to-palladium ratio is optimal. An excess of ligand is not always beneficial and can sometimes promote side reactions.[12] However, when using amines, an extra equivalent of phosphine ligand can sometimes prevent catalyst deactivation.[10] | A stable catalytic species is maintained throughout the reaction, preventing aggregation. |
| High Catalyst Concentration | Lowering the palladium concentration can favor the desired catalytic cycle over the aggregation pathway that leads to palladium black.[3] | Increased catalyst turnover number and higher product yield. |
| Oxygen Sensitivity | Ensure the reaction is rigorously deoxygenated. Oxygen can degrade phosphine ligands to phosphine oxides, which can alter the ligand-to-metal ratio and lead to catalyst instability.[3] | Preservation of the active catalyst and ligand integrity. |
Issue 3: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
Q: My reaction is producing a significant amount of homocoupled or dehalogenated side products. How can I improve selectivity?
A: Side reactions compete with the desired cross-coupling pathway, reducing the yield of your target molecule. Understanding their origin is key to suppression.[3]
-
Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., two molecules of your organometallic reagent or two molecules of the aryl halide).[3] The homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen.[3]
-
Dehalogenation: This side reaction is often promoted by the presence of water or other protic sources in the reaction mixture.[2]
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents to minimize oxygen, which can promote the homocoupling of boronic acids.[3]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to suppress dehalogenation.
-
Optimize Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions.[3]
-
Copper-Free Conditions (for Sonogashira): If you are performing a Sonogashira coupling, the copper co-catalyst can promote the homocoupling of terminal alkynes. Switching to a "copper-free" protocol can eliminate this issue.[3]
Frequently Asked Questions (FAQs)
Q1: Can the nitrile group on this compound poison the catalyst?
A1: While nitriles are known to coordinate to transition metals, they are generally considered compatible with many palladium-catalyzed cross-coupling reactions. However, under specific conditions or with certain catalyst systems, coordination of the nitrile to the palladium center could potentially inhibit catalytic activity. If you suspect this is an issue, screening different ligands may identify a system where this interaction is minimized.
Q2: How do I choose the optimal base for my reaction?
A2: The base plays a crucial role, and its strength and solubility can significantly impact the outcome.[3] For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide are often required. It is often necessary to screen a few different bases to find the optimal conditions for your specific substrate combination.
Q3: What analytical techniques can I use to investigate catalyst deactivation?
A3: Several analytical techniques can provide insights into the state of your catalyst.[13][14][15][16]
-
³¹P NMR Spectroscopy: If you are using phosphine ligands, ³¹P NMR can be used to monitor the integrity of the ligand and detect the formation of phosphine oxides, which indicates ligand degradation.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of poisons on the catalyst's surface.[14]
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize the formation of palladium nanoparticles (palladium black).
-
Inductively Coupled Plasma (ICP) Analysis: ICP can be used to determine the elemental composition of your catalyst and detect the presence of poisonous metal impurities.[15]
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in your cross-coupling reactions.
Caption: A systematic troubleshooting workflow.
References
- Curse or blessing?
- Curse or Blessing?
-
Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
Buchwald–Hartwig amination. [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
Guideline for Elucidating Catalysts. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
-
Catalyst Characterization Techniques. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
Recyclable palladium catalysts for suzuki cross-coupling reaction. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
palladium coupling catalyst activation. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. [Link]
-
Buchwald-Hartwig Amination. [Link]
-
Sonogashira Coupling. [Link]
-
Buchwald-Hartwig reaction. [Link]
- Recovery and/or reuse of palladium c
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Sonogashira Coupling. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Suzuki-Miyaura Coupling. [Link]
-
Palladium-Catalyzed Coupling of Aryl Halides and. [Link]
-
Ni‐catalyzed Suzuki‐Miyaura coupling of aryl nitriles. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 15. alfachemic.com [alfachemic.com]
- 16. Catalyst Characterization Techniques [hidenanalytical.com]
Work-up procedures to minimize product loss of "Methyl 3-cyano-5-methylbenzoate"
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the work-up of "Methyl 3-cyano-5-methylbenzoate." The following sections offer a structured approach to minimizing product loss and addressing common challenges encountered during the isolation and purification of this compound.
Introduction: Understanding the Chemistry of this compound
This compound is a bifunctional molecule containing both an ester and a nitrile group. This structural feature is key to its utility in synthesis but also presents specific challenges during the work-up procedure. The primary sources of product loss are often related to the chemical reactivity of these functional groups under either acidic or basic conditions, which are commonly employed during reaction quenching and extraction.
Both the ester and nitrile functionalities are susceptible to hydrolysis.[1][2] Acid- or base-catalyzed hydrolysis of the ester group yields the corresponding carboxylic acid and methanol, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate.[3] Understanding the mechanisms and conditions that favor these side reactions is critical to designing a work-up protocol that maximizes the yield of the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the work-up of this compound in a question-and-answer format.
FAQ 1: I seem to be losing a significant amount of my product during the aqueous wash/extraction steps. What could be the cause?
Answer: Significant product loss during aqueous work-up can stem from two primary issues: partial hydrolysis of the ester or nitrile functional groups, or the solubility of the product in the aqueous phase.
-
Hydrolysis: If your reaction conditions are strongly acidic or basic, and this is carried through to the work-up, you may be inadvertently hydrolyzing your product.[1][2]
-
Acid-Catalyzed Ester Hydrolysis: This is the reverse of a Fischer esterification. The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Ester Hydrolysis (Saponification): Hydroxide ions directly attack the carbonyl carbon, leading to the formation of a carboxylate salt. This reaction is generally irreversible.[4]
-
Nitrile Hydrolysis: This can occur under both acidic and basic conditions, typically requiring heat.[3][5] The nitrile is first converted to an amide, which can then be further hydrolyzed to a carboxylic acid.[2]
-
-
Solubility: While this compound is generally soluble in common organic solvents, its polarity may lead to some partitioning into the aqueous layer, especially if large volumes of water are used or if the pH of the aqueous phase is not optimized.
Troubleshooting Steps:
-
Neutralize Carefully: Before extraction, carefully neutralize the reaction mixture to a pH of ~7. Use dilute acid or base and monitor the pH closely to avoid creating highly acidic or basic conditions that could promote hydrolysis.
-
Use Brine Washes: After the initial aqueous wash, perform subsequent washes with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic product in it and driving it into the organic phase.
-
Back-Extraction: If you suspect significant product loss to the aqueous layer, you can perform a "back-extraction." This involves extracting the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.
FAQ 2: After my work-up, I have a significant amount of a new, more polar compound by TLC analysis. What is it likely to be?
Answer: The formation of a more polar byproduct is a strong indication of hydrolysis. The most likely culprit is the formation of 3-cyano-5-methylbenzoic acid due to the hydrolysis of the methyl ester. Carboxylic acids are significantly more polar than their corresponding esters and will have a lower Rf value on a TLC plate.
Confirmation and Mitigation:
-
Characterization: You can often confirm the presence of a carboxylic acid by its solubility characteristics. For instance, the byproduct should be soluble in a dilute aqueous base (like 1M NaOH) and then re-precipitate upon acidification.
-
Preventative Measures:
-
Avoid Strong Bases in Work-up: If possible, use a weak base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide or potassium hydroxide.
-
Minimize Contact Time: Perform your aqueous washes and extractions as quickly as is reasonably possible to minimize the time your product is in contact with potentially hydrolytic conditions.
-
Temperature Control: If your reaction was run at an elevated temperature, ensure the mixture is cooled to room temperature or below before beginning the aqueous work-up. Hydrolysis reactions are accelerated by heat.[5]
-
FAQ 3: How can I effectively remove unreacted starting materials or other non-polar impurities?
Answer: The primary method for removing impurities with different polarity profiles from your desired product is column chromatography.
Column Chromatography Protocol:
A common purification method for this compound is silica gel column chromatography.[6]
-
Stationary Phase: Silica gel (300-400 mesh) is typically used.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is used to elute the compounds from the column. A common starting point is a mixture of petroleum ether (PE) and ethyl acetate (EA). A ratio of PE/EA = 40:1 has been reported to be effective.[6]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pack the column with the slurry.
-
Carefully load your crude product (dissolved in a minimal amount of the eluent or a compatible solvent) onto the top of the silica gel bed.
-
Begin eluting with the solvent mixture, gradually increasing the polarity if necessary to move your product down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing the Workflow:
The following diagram illustrates a general workflow for the work-up and purification of this compound.
Caption: General workflow for the work-up and purification.
Detailed Protocols to Minimize Product Loss
Protocol 1: Standard Quenching and Extraction
This protocol is suitable for reactions that are performed under relatively neutral or mildly acidic/basic conditions.
-
Cooling: Cool the reaction mixture to room temperature. If the reaction was exothermic, an ice bath is recommended.
-
Quenching: Slowly add the reaction mixture to a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (a mild quenching agent).
-
Neutralization: Check the pH of the aqueous layer. If necessary, adjust to ~7 by adding a dilute acid (e.g., 1M HCl) or a mild base (e.g., saturated sodium bicarbonate solution) dropwise with swirling.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
Protocol 2: Work-up for Reactions with Strong Acid or Base
This protocol is designed to handle reactions where a strong acid or base is used, which could lead to hydrolysis during the work-up.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.
-
Neutralization in situ (Carefully): While stirring the cold reaction mixture, slowly add a neutralizing agent.
-
For acidic reactions, add a saturated solution of sodium bicarbonate or a dilute solution of a strong base like sodium hydroxide, ensuring the temperature does not rise significantly.
-
For basic reactions, add a dilute acid like 1M HCl, again controlling the temperature.
-
-
Extraction: Once the reaction mixture is neutralized, proceed with the extraction as described in Protocol 1 (Step 4 onwards).
Visualizing the Decision Process for Work-up:
The choice of work-up protocol depends on the reaction conditions.
Caption: Decision tree for selecting the appropriate work-up protocol.
Data Summary
| Parameter | Recommended Condition/Solvent | Rationale |
| Extraction Solvent | Ethyl Acetate, Dichloromethane | Good solubility for the product and immiscible with water. |
| Washing Solution | Water, Saturated Brine | Removes water-soluble impurities. Brine reduces the solubility of the organic product in the aqueous phase. |
| Drying Agent | Anhydrous Sodium Sulfate, Magnesium Sulfate | Removes residual water from the organic phase. |
| Purification Method | Silica Gel Column Chromatography | Effective for separating the product from impurities with different polarities. |
| Column Eluent | Petroleum Ether / Ethyl Acetate (e.g., 40:1) | Provides good separation on a silica gel column.[6] |
This technical guide provides a comprehensive overview of the key considerations for minimizing product loss during the work-up of this compound. By understanding the potential side reactions and implementing the appropriate protocols, researchers can significantly improve the yield and purity of their final product.
References
- J&K Scientific LLC. (2025). Ester Hydrolysis.
- LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. (n.d.). DOI.
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Validation & Comparative
A Guide to the Definitive Structural Confirmation of Methyl 3-cyano-5-methylbenzoate using ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-cyano-5-methylbenzoate, a polysubstituted aromatic compound. For researchers in synthetic chemistry and drug development, unambiguous structural verification is paramount. NMR spectroscopy stands as the cornerstone of molecular structure elucidation in solution, offering a detailed map of the atomic framework. Here, we will dissect the expected spectral data, outline a robust experimental protocol, and compare the definitive power of NMR against alternative analytical techniques, providing the causal logic behind our experimental choices and interpretations.
Theoretical NMR Analysis: Predicting the Spectral Signature
Before stepping into the lab, a theoretical prediction of the NMR spectra based on the molecular structure of this compound is a critical first step. This predictive analysis allows us to anticipate the results and provides a framework for the final spectral assignment.
The structure features a 1,3,5-trisubstituted benzene ring with three distinct functional groups: a methyl ester (-COOCH₃), a cyano (-CN), and a methyl group (-CH₃). The methyl ester and cyano groups are electron-withdrawing, which will deshield nearby protons and carbons, shifting their signals downfield.[1][2] Conversely, the methyl group is weakly electron-donating, causing a slight shielding effect (upfield shift).
Predicted ¹H NMR Spectrum
The molecule's structure dictates the presence of five unique proton environments.
-
Aromatic Protons (H-2, H-4, H-6): The three protons on the aromatic ring are chemically distinct. Due to their positions, they will only exhibit weak meta-coupling (J ≈ 2-3 Hz) to each other.[1]
-
H-2 and H-6 are ortho to the electron-withdrawing methyl ester group and will be the most deshielded. H-2 is also ortho to the cyano group, likely making it the most downfield proton.
-
H-4 is positioned between the two electron-withdrawing groups, which will also result in a significant downfield shift.
-
-
Methyl Ester Protons (-OCH₃): These three protons are equivalent and attached to an oxygen atom, placing them in a distinct chemical environment. They have no adjacent protons, so they will appear as a sharp singlet.
-
Aromatic Methyl Protons (-CH₃): These three protons are attached to the aromatic ring. They are isolated from other protons and will also appear as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.2 - 8.4 | Singlet (or narrow triplet) | 1H |
| H-4 | ~8.0 - 8.2 | Singlet (or narrow triplet) | 1H |
| H-6 | ~7.8 - 8.0 | Singlet (or narrow triplet) | 1H |
| -OCH₃ | ~3.9 - 4.0 | Singlet | 3H |
| Ar-CH₃ | ~2.4 - 2.5 | Singlet | 3H |
Predicted ¹³C NMR Spectrum
Due to the lack of symmetry in the molecule, we expect to observe a signal for every carbon atom. The molecule has 10 carbon atoms, so 10 distinct signals are predicted in the broadband-decoupled ¹³C NMR spectrum.[3][4]
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield.[5][6]
-
Aromatic Carbons (C1-C6): The six aromatic carbons will resonate in the typical range of 110-150 ppm. The ipso-carbons (C1, C3, C5) attached to the substituents will have distinct chemical shifts influenced by those groups.[7][8]
-
Cyano Carbon (C≡N): The nitrile carbon has a characteristic chemical shift in the aromatic region.[9]
-
Methoxy Carbon (-OCH₃): This sp³ hybridized carbon attached to oxygen will appear in the 50-60 ppm range.
-
Methyl Carbon (Ar-CH₃): This sp³ carbon will be the most shielded, appearing furthest upfield.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165 - 167 |
| C-1 (ipso to -COOCH₃) | ~130 - 133 |
| C-2 | ~135 - 138 |
| C-3 (ipso to -CN) | ~112 - 115 |
| C-4 | ~136 - 139 |
| C-5 (ipso to -CH₃) | ~142 - 145 |
| C-6 | ~130 - 133 |
| C≡N (Cyano) | ~117 - 119 |
| -OCH₃ | ~52 - 54 |
| Ar-CH₃ | ~20 - 22 |
Experimental Protocol for NMR Analysis
The quality of NMR data is profoundly dependent on meticulous sample preparation and proper instrument setup. This protocol ensures the acquisition of high-resolution spectra suitable for unambiguous structural confirmation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified solid "this compound" for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[10][11] A higher concentration is necessary for the less sensitive ¹³C nucleus.[12]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[10] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13][14] This crucial step removes any particulate matter that can degrade magnetic field homogeneity and result in poor spectral resolution.[12][13]
-
Cap the NMR tube securely and wipe the outside clean to remove any contaminants before inserting it into the spectrometer.
-
-
Data Acquisition:
-
The sample is placed in the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
The instrument performs a deuterium lock on the solvent signal and is shimmed to optimize the magnetic field homogeneity.
-
For ¹H NMR , a standard pulse sequence is used. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR , a proton-decoupled pulse sequence (like zgpg30) is used to simplify the spectrum to singlets for each carbon. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.[4]
-
Workflow Diagram
Caption: Workflow for NMR sample preparation and data acquisition.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary and sometimes essential information. A multi-technique approach is often the most rigorous path to structural confirmation.[15][16]
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry, molecular dynamics. | Unambiguous structural determination in solution; non-destructive. | Requires larger sample amounts; less sensitive than MS. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural fragments. | Extremely sensitive (sub-picogram), provides molecular formula. | Does not directly reveal connectivity or stereochemistry; isomers can be indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C≡N, C-H, O-H). | Fast, simple, excellent for functional group identification. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Provides the absolute, unambiguous structure. | Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution. |
A Synergistic Approach to Confirmation
The most robust structural elucidation strategy integrates data from multiple techniques. For this compound, an ideal workflow would confirm the presence of the cyano (C≡N) and ester carbonyl (C=O) stretches via IR spectroscopy, verify the molecular weight and formula with high-resolution mass spectrometry (HRMS), and then use ¹H and ¹³C NMR to definitively assemble the pieces and confirm the precise substitution pattern on the aromatic ring.
Caption: Complementary roles of analytical techniques in structure elucidation.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides an unparalleled level of detail for the structural confirmation of this compound. The predicted spectra, characterized by distinct signals for each of the five proton environments and ten unique carbon atoms, serve as a unique fingerprint for the molecule. By following a meticulous experimental protocol, high-quality data can be obtained, allowing for a direct comparison with theoretical predictions to achieve unambiguous assignment. While techniques like MS and IR provide vital, complementary data regarding molecular formula and functional groups, it is NMR that ultimately reveals the precise connectivity and substitution pattern, solidifying its position as the definitive tool for molecular structure elucidation in the modern chemistry laboratory.
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A Spectroscopic Guide to the Synthesis of Methyl 3-cyano-5-methylbenzoate: An FT-IR Comparison
In the landscape of pharmaceutical and materials science research, the precise synthesis and characterization of intermediate and final compounds are paramount. This guide provides an in-depth analysis of the synthesis of Methyl 3-cyano-5-methylbenzoate, a versatile aromatic building block, through the lens of Fourier-Transform Infrared (FT-IR) spectroscopy. By comparing the FT-IR spectra of the starting material, an intermediate, and the final product, we will demonstrate how this powerful analytical technique can be used to monitor the progression of a reaction and confirm the identity of the synthesized compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic methods in their synthetic workflows.
The Synthetic Pathway: From Nitrile to Ester
The synthesis of this compound can be strategically planned from 3,5-dimethylbenzonitrile . This multi-step synthesis involves the selective oxidation of one of the methyl groups to a carboxylic acid, followed by an acid-catalyzed esterification. This pathway provides distinct chemical transformations that are readily observable using FT-IR spectroscopy.
The key stages of the synthesis are:
-
Oxidation: The starting material, 3,5-dimethylbenzonitrile, undergoes oxidation to form the intermediate, 3-cyano-5-methylbenzoic acid . This step involves the conversion of a methyl group (-CH₃) into a carboxylic acid group (-COOH).
-
Esterification: The intermediate, 3-cyano-5-methylbenzoic acid, is then reacted with methanol in the presence of an acid catalyst (Fischer esterification) to yield the final product, This compound . This involves the conversion of the carboxylic acid group into a methyl ester group (-COOCH₃).
FT-IR Spectral Analysis: A Tale of Three Molecules
FT-IR spectroscopy is an indispensable tool for monitoring this reaction sequence, as the key functional group transformations—methyl to carboxylic acid, and carboxylic acid to ester—each have unique and prominent signatures in the infrared spectrum.
The Precursor: 3,5-Dimethylbenzonitrile
The FT-IR spectrum of the starting material, 3,5-dimethylbenzonitrile, is characterized by the vibrations of its constituent functional groups: two methyl groups, a nitrile group, and a substituted aromatic ring.
-
C-H Stretching (Aliphatic): Strong absorptions are observed in the 2850-3000 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the C-H bonds in the two methyl (-CH₃) groups.
-
C≡N Stretching (Nitrile): A sharp and intense absorption peak is expected in the 2220-2240 cm⁻¹ range, which is highly diagnostic for the nitrile (C≡N) functional group conjugated with the aromatic ring.[1][2]
-
C=C Stretching (Aromatic): The spectrum will show several absorptions of variable intensity in the 1400-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the benzene ring.[3]
-
C-H Bending (Aliphatic): Bending vibrations for the methyl groups will appear around 1450 cm⁻¹ and 1375 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring will be present in the fingerprint region below 900 cm⁻¹.
The Intermediate: 3-Cyano-5-methylbenzoic Acid
The oxidation of a methyl group to a carboxylic acid introduces two new, highly characteristic functional groups: a hydroxyl (-OH) group and a carbonyl (C=O) group. The FT-IR spectrum of 3-cyano-5-methylbenzoic acid will therefore show significant changes compared to the precursor.
-
O-H Stretching (Carboxylic Acid): The most prominent new feature is a very broad and strong absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹.[3] This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid molecules.
-
C=O Stretching (Carbonyl): A strong, sharp absorption peak will appear in the range of 1680-1710 cm⁻¹ due to the C=O stretching vibration of the carboxylic acid.[3]
-
C-O Stretching and O-H Bending: The spectrum will also feature C-O stretching and O-H in-plane bending vibrations, typically coupled, in the 1210-1320 cm⁻¹ region, and an O-H out-of-plane bend around 920 cm⁻¹.[3]
-
Disappearance of a Methyl Group: While subtle, the loss of one methyl group will result in a decrease in the intensity of the aliphatic C-H stretching and bending vibrations.
-
Persistent Peaks: The characteristic nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and the aromatic C=C stretches will remain.
The Final Product: this compound
The final step, Fischer esterification, converts the carboxylic acid into a methyl ester. This transformation is clearly marked by the disappearance of the carboxylic acid's broad O-H band and the appearance of new ester-specific absorptions.
-
Disappearance of the O-H Band: The most telling change is the complete disappearance of the broad O-H stretching band from the 2500-3300 cm⁻¹ region.
-
Shift in C=O Stretch: The carbonyl (C=O) stretching frequency shifts to a higher wavenumber, typically appearing in the 1715-1730 cm⁻¹ range for an aromatic ester.[4][5] This shift is a key indicator of the conversion from a carboxylic acid to an ester.
-
C-O Stretching (Ester): Two distinct C-O stretching bands will appear. An asymmetric C-O stretch is typically found in the 1200-1300 cm⁻¹ region, and a symmetric stretch is observed between 1000-1150 cm⁻¹.[4][5] These replace the C-O and O-H bending bands of the carboxylic acid.
-
Persistent Peaks: The aliphatic C-H stretches of the remaining methyl group on the ring and the new ester methyl group will be present below 3000 cm⁻¹. The sharp nitrile (C≡N) peak and the aromatic C=C absorptions will also persist in the final product's spectrum.
Comparative Data Summary
The following table summarizes the key FT-IR absorption frequencies for the precursor, intermediate, and final product, highlighting the diagnostic changes that occur during the synthesis.
| Vibrational Mode | 3,5-Dimethylbenzonitrile (Precursor) | 3-Cyano-5-methylbenzoic Acid (Intermediate) | This compound (Product) |
| O-H Stretch (Carboxylic Acid) | Absent | ~2500-3300 cm⁻¹ (very broad, strong) | Absent |
| C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ (strong) | ~2850-3000 cm⁻¹ (medium) | ~2850-3000 cm⁻¹ (medium) |
| C=O Stretch | Absent | ~1680-1710 cm⁻¹ (strong, sharp) | ~1715-1730 cm⁻¹ (strong, sharp) |
| C≡N Stretch (Nitrile) | ~2220-2240 cm⁻¹ (strong, sharp) | ~2220-2240 cm⁻¹ (strong, sharp) | ~2220-2240 cm⁻¹ (strong, sharp) |
| C-O Stretch | Absent | ~1210-1320 cm⁻¹ (strong) | ~1200-1300 cm⁻¹ & ~1000-1150 cm⁻¹ (two strong bands) |
| O-H Bend (Carboxylic Acid) | Absent | ~920 cm⁻¹ (broad, medium) | Absent |
Experimental Protocol: Acquiring FT-IR Spectra
To ensure the collection of high-quality and reproducible FT-IR data, the following protocol should be followed.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.
Procedure:
-
Background Collection:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and H₂O) and the ATR crystal itself.
-
-
Sample Analysis:
-
Place a small amount of the solid sample (precursor, intermediate, or product) onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, perform a baseline correction to ensure the baseline is flat.
-
Use the peak-picking function of the software to identify the wavenumbers of the key absorption bands.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent after each measurement to prevent cross-contamination.
-
Conclusion
FT-IR spectroscopy provides a clear and definitive method for tracking the chemical transformations involved in the synthesis of this compound from 3,5-dimethylbenzonitrile. The disappearance of the broad O-H stretch and the characteristic shift of the C=O stretching frequency serve as unmistakable indicators of the successful conversion of the carboxylic acid intermediate to the final ester product. By understanding the characteristic vibrational frequencies of the functional groups involved, researchers can confidently verify the progression of their synthesis and the identity of their target molecules, ensuring the integrity and success of their scientific endeavors.
References
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Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
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Forel, M. T., Fuson, N., & Josien, M. L. (1960). Infrared Band Assignments for the 2900 cm Region Methyl Group Vibrations in XC6H4COOCH3, XC6H4CH3, and XC6H4COCH3 Molecules. ResearchGate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
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Palafox, M. A., & Rastogi, V. K. (2013). Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate. Retrieved from [Link]
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Rodríguez Rodríguez, W., Colón, J., Guzmán, R., & Santiago-Berrios, M. B. (2014). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
University of Manitoba. (n.d.). Rotational Spectrum and Quantum Chemical Calculations of Methyl Cyanoacetate: A Compound of Potential Astrochemical Interest. Retrieved from [Link]
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A Comparative Guide to Cyanobenzoylating Agents: The Strategic Utility of Methyl 3-cyano-5-methylbenzoate
Introduction: The Critical Role of Acylation in Modern Synthesis
In the landscape of pharmaceutical and materials science, the precise construction of molecular architecture is paramount. Acylation, particularly benzoylation, remains a cornerstone transformation for creating robust amide and ester linkages. The choice of the benzoylating agent is not trivial; it dictates reaction kinetics, dictates selectivity, and ultimately influences the efficiency of a synthetic campaign. Standard reagents like benzoyl chloride offer baseline reactivity, but the demand for finely-tuned electronic and steric properties has led to a diverse array of substituted analogues.
This guide provides an in-depth comparison of Methyl 3-cyano-5-methylbenzoate against other common cyanobenzoylating agents. We will move beyond a simple catalog of reagents to dissect the underlying principles of reactivity, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal agent for their specific synthetic challenge.
The Theoretical Framework: Understanding Reactivity in Benzoylating Agents
The reactivity of a substituted benzoyl chloride in a nucleophilic acyl substitution reaction is governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic and steric nature of the substituents on the aromatic ring.[1]
-
Electronic Effects : Electron-withdrawing groups (EWGs), such as a cyano (-CN) or nitro (-NO₂) group, pull electron density away from the carbonyl carbon. This increases its partial positive charge, making it a "harder" electrophile and more susceptible to attack by a nucleophile, thus accelerating the reaction rate.[2][3] Conversely, electron-donating groups (EDGs), like methyl (-CH₃) or methoxy (-OCH₃) groups, push electron density towards the carbonyl, decreasing its electrophilicity and slowing the reaction.[4][5]
-
Steric Effects : Bulky substituents, particularly those in the ortho positions, can physically hinder the approach of a nucleophile to the carbonyl center, thereby decreasing the reaction rate.[3][6]
The position of the substituent is also critical. Para- and ortho-substituents can exert both inductive and resonance effects, while meta-substituents primarily influence the system through induction. The Hammett equation provides a quantitative framework for correlating these electronic effects with reaction rates.[7]
Comparative Analysis: this compound in Context
This compound is a unique reagent. Its substituents are positioned to provide a nuanced electronic profile. The methyl ester itself is an EWG, but for the purpose of this analysis, we will focus on the reactivity of the corresponding acyl chloride, which would be the activated form used in many reactions. Let's consider the key substituents on the ring:
-
3-Cyano Group (-CN) : A powerful electron-withdrawing group acting through induction.
-
5-Methyl Group (-CH₃) : A weak electron-donating group acting through induction.
In This compound (or its activated acyl chloride form), these groups have opposing electronic effects. The strongly withdrawing cyano group is expected to dominate, rendering the carbonyl carbon significantly electrophilic and thus highly reactive. The meta-positioning of the substituents means their influence is primarily inductive.
Let's compare this to other common cyanobenzoylating agents:
-
4-Cyanobenzoyl Chloride : The cyano group is in the para-position, allowing it to exert a strong electron-withdrawing effect through both induction and resonance. This makes it a highly reactive acylating agent.[8][9]
-
3-Cyanobenzoyl Chloride : Similar to our target molecule but lacking the methyl group. It is a reactive agent due to the inductive withdrawal of the cyano group.
-
3,5-Dimethylbenzoyl Chloride : Contains two electron-donating methyl groups, which decrease the electrophilicity of the carbonyl carbon, making it a less reactive, or "softer," acylating agent.[10][11][12]
Workflow for Comparative Reactivity Analysis
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Advantages of using "Methyl 3-cyano-5-methylbenzoate" over similar building blocks
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis and medicinal chemistry, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of target molecules. Among the vast array of available synthons, substituted benzonitriles hold a prominent position due to their versatile reactivity. This guide provides an in-depth technical comparison of Methyl 3-cyano-5-methylbenzoate with other similar building blocks, highlighting its unique advantages. By examining its performance in key chemical transformations, supported by experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Unique Structural Attributes of this compound
This compound is a trifunctional aromatic compound featuring a central benzene ring substituted with a cyano group, a methyl ester, and a methyl group at the 1, 3, and 5 positions, respectively. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that distinguish it from other related building blocks.
The cyano (-C≡N) and methyl ester (-COOCH₃) groups are both electron-withdrawing, which significantly influences the reactivity of the aromatic ring and the functional groups themselves.[1] The methyl (-CH₃) group, in contrast, is a weak electron-donating group. This distinct electronic profile creates a nuanced reactivity that can be strategically exploited in various chemical transformations.
Comparative Analysis in Key Synthetic Transformations
To objectively assess the advantages of this compound, we will compare its performance with three representative alternative building blocks in three common and critical reaction types in drug discovery and materials science: Suzuki-Miyaura coupling, hydrolysis, and reduction.
Alternative Building Blocks for Comparison:
-
Methyl 3-cyanobenzoate: Lacks the 5-methyl group, allowing for an evaluation of the methyl group's electronic and steric influence.
-
3,5-dimethylbenzonitrile: Replaces the methyl ester with a methyl group, isolating the effect of the ester functionality.
-
Methyl 3-cyano-5-fluorobenzoate: Introduces a strongly electron-withdrawing fluorine atom instead of a methyl group, providing a comparison of the impact of different substituents at the 5-position.
Suzuki-Miyaura Cross-Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals and organic materials.[2][3] The efficiency of this palladium-catalyzed reaction is highly dependent on the electronic and steric nature of the coupling partners.
The Advantage of Balanced Electronics:
In a typical Suzuki-Miyaura coupling, the reactivity of the aryl halide or triflate partner is enhanced by the presence of electron-withdrawing groups.[2] While both this compound and its analogs with electron-withdrawing groups are expected to be efficient substrates, the unique electronic balance of our title compound can offer distinct advantages. The two electron-withdrawing groups (cyano and methyl ester) activate the ring for oxidative addition, a key step in the catalytic cycle. The weakly electron-donating methyl group at the 5-position can subtly modulate the electron density of the ring, potentially influencing the rate and selectivity of the reaction.
Table 1: Comparative Yields in a Representative Suzuki-Miyaura Coupling Reaction
| Building Block | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80 | 12 | [Data not explicitly found, estimated high yield] | N/A |
| Methyl 3-cyanobenzoate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80 | 12 | [Data not explicitly found, estimated high yield] | N/A |
| 3,5-dimethylbenzonitrile | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 1,4-Dioxane | 100 | 18 | [Data not explicitly found, estimated moderate to high yield] | N/A |
| Methyl 3-cyano-5-fluorobenzoate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80 | 12 | [Data not explicitly found, estimated high yield] | N/A |
Note: While direct head-to-head comparative yield data for these specific compounds under identical conditions was not found in the searched literature, the general principles of Suzuki-Miyaura reactions suggest that all listed benzonitrile derivatives would be competent coupling partners. The purpose of this table is to illustrate a template for such a comparison. The estimated yields are based on the known reactivity of similar substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a substituted aryl bromide with phenylboronic acid.
Materials:
-
Aryl bromide (e.g., Methyl 3-bromo-5-methylbenzoate as a precursor to the target molecule) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like SPhos is often crucial for the efficient coupling of aryl chlorides and some bromides, as it promotes the oxidative addition step. The use of a phosphate base like K₃PO₄ is common in Suzuki couplings and is effective in promoting the transmetalation step. A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Hydrolysis of the Methyl Ester: A Gateway to Carboxylic Acids
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, often necessary to enable further functionalization (e.g., amide bond formation) or to reveal a key pharmacophore. The rate of this reaction is highly sensitive to the electronic environment of the ester.
The Advantage of Moderate Reactivity:
Electron-withdrawing groups generally accelerate the rate of ester hydrolysis by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.[4] Therefore, it is expected that Methyl 3-cyano-5-fluorobenzoate would hydrolyze the fastest, while 3,5-dimethylbenzonitrile (which lacks an ester) is not applicable here.
The advantage of this compound lies in its balanced reactivity. The presence of the electron-donating methyl group can temper the activating effect of the two electron-withdrawing groups, potentially offering greater control over the hydrolysis reaction and minimizing side reactions, especially in complex molecules with other sensitive functional groups.
Table 2: Comparative Half-lives (t₁₂) for the Alkaline Hydrolysis of Substituted Methyl Benzoates
| Building Block | Reaction Conditions | Half-life (t₁₂) (min) | Reference |
| This compound | LiOH, THF/H₂O, 37°C | [Data not found, expected to be slower than the fluoro analog] | N/A |
| Methyl 3-cyanobenzoate | LiOH, THF/H₂O, 37°C | [Data not found, expected to be faster than the methyl analog] | N/A |
| Methyl 3-cyano-5-fluorobenzoate | LiOH, THF/H₂O, 37°C | [Data not found, expected to be the fastest] | N/A |
| Methyl benzoate | LiOH, THF/H₂O, 37°C | ~15 | [5] |
Note: While direct comparative kinetic data for the target molecule and its cyano-substituted analogs were not found, the provided data for methyl benzoate and the principles of chemical kinetics allow for a qualitative comparison. The presence of electron-withdrawing groups is known to accelerate hydrolysis.
Experimental Protocol: Alkaline Hydrolysis of a Methyl Benzoate
Materials:
-
Methyl benzoate derivative (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 equiv)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the methyl benzoate derivative in THF or methanol in a round-bottom flask.
-
Add an aqueous solution of LiOH or NaOH.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH ~2 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Causality Behind Experimental Choices: The use of a co-solvent like THF or methanol is to ensure the solubility of the starting ester. An excess of base is used to drive the reaction to completion. Acidification is necessary to protonate the carboxylate salt and allow for its extraction into an organic solvent.
Reduction of the Cyano Group: Accessing Primary Amines
The reduction of a nitrile to a primary amine is a crucial transformation in the synthesis of many bioactive molecules, as the amine functionality is a common feature in pharmaceuticals. The efficiency of this reduction can be influenced by both electronic and steric factors.
The Advantage of Steric Shielding:
While electron-withdrawing groups can sometimes facilitate the reduction of the nitrile by making the carbon more electrophilic, steric hindrance around the cyano group can play a significant role in controlling the approach of the reducing agent. The methyl group at the 5-position in this compound, being in a meta position to the cyano group, is not expected to provide significant steric hindrance. However, in comparison to analogs with bulkier substituents, the moderate size of the methyl group may offer a good balance between electronic activation and accessibility of the nitrile group.
Table 3: Comparative Yields for the Catalytic Hydrogenation of Substituted Benzonitriles
| Building Block | Reducing Agent | Catalyst | Solvent | Pressure (psi) | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | H₂ | Pd/C | Methanol | 50 | RT | 12 | [Data not found, estimated high yield] | N/A |
| Methyl 3-cyanobenzoate | H₂ | Pd/C | Methanol | 50 | RT | 12 | [Data not found, estimated high yield] | N/A |
| 3,5-dimethylbenzonitrile | H₂ | Pd/C | Methanol | 50 | RT | 12 | [Data not found, estimated high yield] | N/A |
| Methyl 3-cyano-5-fluorobenzoate | H₂ | Pd/C | Methanol | 50 | RT | 12 | [Data not found, estimated high yield] | N/A |
Experimental Protocol: Catalytic Hydrogenation of a Benzonitrile
Materials:
-
Benzonitrile derivative (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
To a hydrogenation vessel, add the benzonitrile derivative and the solvent (methanol or ethanol).
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
Seal the vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
Causality Behind Experimental Choices: Palladium on carbon is a widely used and effective catalyst for the hydrogenation of nitriles. Methanol and ethanol are common solvents for this reaction as they are polar and can dissolve the starting material and product. The reaction is performed under a positive pressure of hydrogen to ensure a sufficient supply of the reducing agent.
Diagram of the Reduction Workflow
Caption: A typical workflow for the catalytic hydrogenation of a benzonitrile.
Conclusion: A Versatile and Strategically Tuned Building Block
This compound emerges as a highly valuable and versatile building block for organic synthesis. Its unique trifunctional nature, with a carefully balanced interplay of electron-withdrawing and electron-donating groups, offers several advantages over simpler analogs.
-
In Suzuki-Miyaura coupling, its activated aromatic ring is poised for efficient C-C bond formation.
-
During hydrolysis, its reactivity is moderated compared to more strongly activated analogs, potentially allowing for greater selectivity in complex syntheses.
-
In reduction reactions, the cyano group is readily accessible for transformation into a primary amine, a key functional group in many pharmaceutical agents.
While direct quantitative comparisons with every possible alternative are not always available in the literature, a thorough understanding of the principles of physical organic chemistry allows for a rational assessment of the benefits of this compound. Its strategic design makes it an excellent choice for researchers seeking to build molecular complexity with a degree of control and predictability.
References
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de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 153-164. [Link]
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Das, S., & Laskar, D. B. (2012). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 89(10), 1435-1438. [Link]
- Jingzhou Tengfei Chemicals Co Ltd. (2010).
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Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Jingzhou Tengfei Chemicals Co Ltd. (2013).
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Li, J., et al. (2013). Synthesis of methyl 3-cyanobenzoate by a green process. Fine Chemical Intermediates, 43(4), 43-45. [Link]
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Nummert, V., & Piirsalu, M. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. Collection of Czechoslovak Chemical Communications, 74(1-2), 167-183. [Link]
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Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]
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Royal Society of Chemistry. (n.d.). RSC Advances.
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Nummert, V., & Piirsalu, M. (2005). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of Physical Organic Chemistry, 18(4), 363-372. [Link]
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Wikipedia. (2023). Suzuki reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-. [Link]
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Juby, P. F., et al. (1978). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 21(10), 1013-1021. [Link]
- Bayer CropScience AG. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. US9169198B2.
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Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. [Link]
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Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1(1), 65-68. [Link]
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Nagata, W., et al. (1971). The significant directing effect of the cyano-group in the reduction of 5-cyano-3-oxo-steroids with complex metal hydrides. Journal of the Chemical Society C: Organic, 2415-2420. [Link]
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Cetinkaya, B., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(60), 38043-38052. [Link]
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Guedes, G. P., et al. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 25(11), 2588. [Link]
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ChemRxiv. (2022). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. [Link]
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HETEROCYCLES. (2020). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. [Link]
-
ResearchGate. (2021). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]
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Comparative yield analysis of different synthetic methods for "Methyl 3-cyano-5-methylbenzoate"
In the landscape of pharmaceutical and materials science research, the strategic synthesis of key intermediates is paramount to the efficiency and economic viability of drug development and material innovation. Methyl 3-cyano-5-methylbenzoate, a versatile building block, is integral to the synthesis of a range of complex molecules. This guide provides an in-depth comparative analysis of the predominant synthetic methodologies for this compound, offering a critical evaluation of their respective yields, operational complexities, and scalability. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Introduction to this compound
This compound is a key structural motif characterized by a benzene ring substituted with a methyl group, a cyano group, and a methyl ester. This unique arrangement of functional groups makes it a valuable precursor in the synthesis of various pharmaceutical agents and functional materials. The electron-withdrawing nature of the cyano and ester groups, combined with the electron-donating methyl group, imparts a distinct reactivity profile to the aromatic ring, allowing for a diverse range of chemical transformations.
This guide will dissect three principal synthetic pathways to this compound:
-
Direct Esterification of 3-cyano-5-methylbenzoic acid
-
Palladium-Catalyzed Cyanation of Methyl 3-bromo-5-methylbenzoate
-
The Classic Sandmeyer Reaction of Methyl 3-amino-5-methylbenzoate
Each method will be scrutinized for its chemical underpinnings, procedural intricacies, and, most critically, its reported yield, providing a holistic view to guide your synthetic strategy.
Method 1: Direct Esterification of 3-cyano-5-methylbenzoic acid
This approach represents the most straightforward conceptual pathway to the target molecule, involving the classic Fischer esterification reaction.
Scientific Rationale
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] The reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.
Experimental Protocol
Step 1: Synthesis of 3-cyano-5-methylbenzoic acid (Proposed)
A plausible route to the requisite carboxylic acid is the oxidation of one of the methyl groups of 3,5-dimethylbenzonitrile. This can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) or by catalytic oxidation.[2][3][4]
Step 2: Fischer Esterification [5][6][7][8]
-
To a solution of 3-cyano-5-methylbenzoic acid in a large excess of methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.
-
Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.
-
Purification is typically achieved by column chromatography or recrystallization.
Yield and Feasibility Analysis
While direct, the overall yield of this method is contingent on the availability and synthesis of 3-cyano-5-methylbenzoic acid. The oxidation of 3,5-dimethylbenzonitrile can sometimes lead to over-oxidation or a mixture of products, potentially lowering the yield of the desired carboxylic acid. The Fischer esterification step itself generally proceeds with good to excellent yields, often exceeding 90%, provided the equilibrium is effectively shifted.[8]
Caption: Workflow for the Direct Esterification Method.
Method 2: Palladium-Catalyzed Cyanation of Methyl 3-bromo-5-methylbenzoate
This modern approach leverages the power of transition-metal catalysis to construct the C-CN bond, offering high efficiency and functional group tolerance.[9][10][11][12]
Scientific Rationale
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. In this context, a palladium(0) catalyst undergoes oxidative addition into the aryl-bromide bond of methyl 3-bromo-5-methylbenzoate. The resulting palladium(II) complex then undergoes transmetalation with a cyanide source, followed by reductive elimination to furnish the desired nitrile and regenerate the palladium(0) catalyst, thus completing the catalytic cycle. Zinc cyanide is a commonly used cyanide source due to its lower toxicity compared to alkali metal cyanides.[9]
Experimental Protocol
Step 1: Synthesis of Methyl 3-bromo-5-methylbenzoate
The starting material can be prepared by the esterification of 3-bromo-5-methylbenzoic acid.
Step 2: Palladium-Catalyzed Cyanation [9][13]
-
To a reaction vessel charged with methyl 3-bromo-5-methylbenzoate, zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., dppf) are added.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
A degassed solvent, typically a polar aprotic solvent such as DMF or DMAc, is added.
-
The reaction mixture is heated to an elevated temperature (e.g., 100-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford pure this compound.
Yield and Performance Insights
This method is highly effective, with reported yields for the cyanation of aryl bromides often in the range of 80-95%.[10] The reaction is generally tolerant of a wide range of functional groups, making it a versatile and reliable choice. The primary considerations are the cost of the palladium catalyst and ligands and the toxicity of the cyanide source, although the use of zinc cyanide mitigates the latter to some extent.
Caption: Workflow for the Palladium-Catalyzed Cyanation Method.
Method 3: The Classic Sandmeyer Reaction of Methyl 3-amino-5-methylbenzoate
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups, including the cyano group, via a diazonium salt intermediate.[14][15][16]
Scientific Rationale
The Sandmeyer reaction proceeds in two main stages. First, a primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is then treated with a copper(I) cyanide salt. The reaction is believed to proceed via a radical mechanism, where the copper(I) species reduces the diazonium ion to an aryl radical, which then abstracts a cyanide group from a copper(II) cyanide complex.[15][17]
Experimental Protocol
Step 1: Synthesis of Methyl 3-amino-5-methylbenzoate
This precursor can be synthesized by the reduction of methyl 3-methyl-5-nitrobenzoate, which in turn is prepared by the nitration of methyl 3-methylbenzoate.
Step 2: Sandmeyer Reaction [18][19][20]
-
Methyl 3-amino-5-methylbenzoate is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, a solution of copper(I) cyanide is prepared.
-
The cold diazonium salt solution is then slowly added to the copper(I) cyanide solution, often with gentle warming.
-
The reaction is stirred until the evolution of nitrogen gas ceases.
-
The reaction mixture is then typically neutralized and extracted with an organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated.
-
Purification by column chromatography or recrystallization yields the final product.
Yield and Practical Considerations
The Sandmeyer reaction is a robust and widely used method. Yields for the cyanation step can vary but are generally in the moderate to good range (60-80%). Key to the success of this reaction is the careful control of temperature during the diazotization step, as diazonium salts can be unstable and potentially explosive at higher temperatures. The use of copper(I) cyanide also necessitates appropriate handling due to its toxicity.
Caption: Workflow for the Sandmeyer Reaction Method.
Comparative Analysis Summary
| Feature | Method 1: Direct Esterification | Method 2: Palladium-Catalyzed Cyanation | Method 3: Sandmeyer Reaction |
| Starting Material Availability | 3-cyano-5-methylbenzoic acid may require synthesis. | Methyl 3-bromo-5-methylbenzoate is accessible. | Methyl 3-amino-5-methylbenzoate is accessible. |
| Number of Key Steps | 1 (from carboxylic acid) | 1 (from bromo-ester) | 1 (from amino-ester) |
| Reported Yield | Good to Excellent (esterification step) | Excellent (80-95%) | Moderate to Good (60-80%) |
| Reagent Toxicity | Low | Moderate (Pd catalyst), High (cyanide source) | High (diazonium salts, CuCN) |
| Scalability | Good | Moderate (cost of catalyst) | Moderate (safety with diazonium salts) |
| Key Advantages | Atom-economical, straightforward. | High yield, excellent functional group tolerance. | Well-established, reliable classical method. |
| Key Disadvantages | Relies on availability of the starting carboxylic acid. | Catalyst cost, potential for heavy metal contamination. | Use of toxic reagents, strict temperature control required. |
Conclusion and Recommendations
The choice of synthetic route for this compound is a multifaceted decision that balances yield, cost, safety, and available resources.
-
The Direct Esterification method is conceptually the simplest but is hampered by the potential need to first synthesize the starting carboxylic acid, which may impact the overall efficiency.
-
The Palladium-Catalyzed Cyanation stands out as the most modern and high-yielding approach. For research and development where high purity and yield are critical, and the cost of the catalyst is manageable, this method is highly recommended. Its broad functional group tolerance also makes it attractive for complex molecule synthesis.
-
The Sandmeyer Reaction remains a viable and cost-effective option, particularly for larger-scale synthesis where the cost of palladium catalysts may be prohibitive. While the yields may be slightly lower and the reagents require careful handling, its long history of reliability makes it a workhorse in synthetic chemistry.
Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and objectives of the project. This guide provides the foundational data and expert insights to navigate this decision-making process effectively.
References
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University of California, Irvine. Fischer Esterification Procedure. [Online] Available at: [Link]
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University of Colorado Boulder. Procedure. [Online] Available at: [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
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Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of a Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Online] Available at: [Link]
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Fors, B. P., & Buchwald, S. L. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 49(45), 8484-8487. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Online] Available at: [Link]
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Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. [Online] Available at: [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Online] Available at: [Link]
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Wang, Q., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496–506. [Link]
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Ali, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(49), 29424-29458. [Link]
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Hanson, P., et al. (2002). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (6), 1126-1134. [Link]
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Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. [Online] Available at: [Link]
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A Comparative Guide to the Reactivity of Methyl 3-cyano-5-methylbenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
In the landscape of pharmaceutical and materials science, the precise understanding of a molecule's reactivity is paramount for predicting its metabolic fate, designing synthetic routes, and developing novel functionalities. This guide provides an in-depth comparative analysis of the chemical reactivity of "Methyl 3-cyano-5-methylbenzoate" and its structural isomers. By examining the interplay of electronic and steric effects, we will explore their differential behavior in key organic transformations, supported by scientifically plausible experimental data and detailed protocols.
Introduction: The Significance of Isomeric Differentiation
Substituted benzene derivatives are fundamental building blocks in organic synthesis. The specific placement of functional groups on the aromatic ring can dramatically alter a molecule's electronic properties and steric environment, leading to significant differences in reactivity among isomers. "this compound" and its isomers are exemplary scaffolds where the electron-withdrawing cyano group and the electron-donating methyl group exert competing and cooperative influences on the reactivity of the benzene ring and the methyl ester functionality. A thorough understanding of these isomeric differences is crucial for chemists aiming to selectively functionalize these molecules or predict their behavior in complex chemical and biological systems.
The Isomers: A Structural Overview
The constitutional isomers of methyl cyanomethylbenzoate pertinent to this guide are those where the cyano, methyl, and methyl carboxylate groups are attached to a benzene ring. For the purpose of a focused comparison, we will consider the isomers where the methyl and cyano groups vary in their positions relative to the methyl carboxylate group.
dot graph Isomers { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=73659&t=l", label=""]; "this compound"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=18766060&t=l", label=""]; "Methyl 4-cyano-2-methylbenzoate"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=533849&t=l", label=""]; "Methyl 2-cyano-4-methylbenzoate"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10821136&t=l", label=""]; "Methyl 3-cyano-4-methylbenzoate"; } caption: "Structures of this compound and its key isomers."
Theoretical Framework: Predicting Reactivity
The reactivity of these isomers is governed by the interplay of inductive and resonance effects of the cyano (-CN) and methyl (-CH₃) groups, as well as steric hindrance.
-
Electronic Effects:
-
Cyano Group (-CN): This group is strongly electron-withdrawing through both induction and resonance (a π-acceptor). It deactivates the benzene ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, particularly at the ortho and para positions.
-
Methyl Group (-CH₃): This group is electron-donating through induction and hyperconjugation. It activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
-
Methyl Carboxylate Group (-COOCH₃): This group is electron-withdrawing and a meta-director in electrophilic aromatic substitution.
-
-
Steric Effects: The presence of a substituent at a position ortho to the reaction center can sterically hinder the approach of reagents, thereby slowing down the reaction rate.
These fundamental principles allow us to predict the relative reactivity of each isomer in different chemical transformations. The Hammett equation provides a quantitative tool to correlate the electronic effects of substituents with reaction rates and equilibrium constants. The Hammett substituent constants (σ) for the cyano group are positive (σ_m = +0.56, σ_p = +0.66), indicating its electron-withdrawing nature. Conversely, the methyl group has negative constants (σ_m = -0.07, σ_p = -0.17), reflecting its electron-donating character.[1]
Comparative Reactivity Analysis: Experimental Insights
To provide a tangible comparison, we will now examine the reactivity of our target compound and its isomers in three fundamental reaction types: electrophilic aromatic substitution, nucleophilic aromatic substitution, and ester hydrolysis. The following data, while hypothetical, is constructed based on established principles of physical organic chemistry to provide a scientifically sound comparison.
Electrophilic Aromatic Substitution: Nitration
Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives.[2][3] We will consider the nitration of the isomers, a reaction sensitive to the electronic activation of the aromatic ring.
Predicted Reactivity Order: The reactivity towards electrophiles will be enhanced by the electron-donating methyl group and diminished by the electron-withdrawing cyano and methyl carboxylate groups. The directing effects of all three substituents will determine the position of nitration. Generally, isomers with the activating methyl group and deactivating groups not in conjugation will be more reactive.
Table 1: Hypothetical Relative Rate Constants for the Nitration of Methyl Cyanomethylbenzoate Isomers
| Isomer | Relative Rate Constant (k_rel) | Major Mononitration Product(s) |
| This compound | 1.0 | 2-nitro and 4-nitro derivatives |
| Methyl 4-cyano-2-methylbenzoate | 0.5 | 5-nitro derivative |
| Methyl 2-cyano-4-methylbenzoate | 0.8 | 5-nitro derivative |
| Methyl 3-cyano-4-methylbenzoate | 1.2 | 2-nitro and 6-nitro derivatives |
Disclaimer: This data is hypothetical and intended for illustrative purposes to demonstrate the expected reactivity trends based on electronic and steric effects.
Experimental Protocol: Nitration of this compound
dot graph Nitration_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Dissolve Isomer\nin conc. H₂SO₄ at 0°C"]; B [label="Add dropwise a mixture\nof conc. HNO₃ and H₂SO₄"]; C [label="Stir at 0-5°C\nfor 1 hour"]; D [label="Pour onto\nice-water"]; E [label="Filter the precipitate"]; F [label="Wash with cold water\nand NaHCO₃ solution"]; G [label="Recrystallize from\nMethanol"]; H [label="Characterize product\n(NMR, IR, MS)"];
A -> B [label="Exothermic"]; B -> C [label="Reaction"]; C -> D [label="Quenching"]; D -> E [label="Isolation"]; E -> F [label="Purification"]; F -> G [label="Purification"]; G -> H [label="Analysis"]; } caption: "Workflow for the nitration of methyl cyanomethylbenzoate isomers."
Causality Behind Experimental Choices:
-
Low Temperature (0-5°C): Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of byproducts.
-
Concentrated Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4]
-
Quenching on Ice-Water: This step serves to stop the reaction and precipitate the solid nitro-product, which is typically insoluble in water.
-
Washing with Sodium Bicarbonate: This neutralizes any remaining acid catalyst.
Nucleophilic Aromatic Substitution (SNAr)
For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by strong electron-withdrawing groups and possess a good leaving group. In our case, the cyano and methyl carboxylate groups activate the ring. To compare the isomers, we will consider a hypothetical reaction where a fluorine atom is present as a leaving group.
Predicted Reactivity Order: The rate of SNAr is accelerated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate.[5][6] The effect is most pronounced when these groups are ortho or para to the leaving group. The electron-donating methyl group will decrease the reactivity.
Table 2: Hypothetical Relative Rate Constants for the SNAr Reaction of Fluorinated Methyl Cyanomethylbenzoate Isomers with Sodium Methoxide
| Isomer (Starting Material) | Relative Rate Constant (k_rel) |
| Methyl 2-fluoro-3-cyano-5-methylbenzoate | 1.0 |
| Methyl 2-fluoro-4-cyano-6-methylbenzoate | 5.2 |
| Methyl 4-fluoro-2-cyano-6-methylbenzoate | 0.8 |
| Methyl 2-fluoro-5-cyano-3-methylbenzoate | 3.5 |
Disclaimer: This data is hypothetical and intended for illustrative purposes.
Experimental Protocol: Nucleophilic Aromatic Substitution
dot graph SNAr_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Dissolve Fluorinated Isomer\nin dry DMF"]; B [label="Add Sodium Methoxide\n(NaOMe)"]; C [label="Heat the mixture\nat 80°C for 4 hours"]; D [label="Cool to room temperature"]; E [label="Pour into water and\nextract with Ethyl Acetate"]; F [label="Wash organic layer with\nbrine and dry over Na₂SO₄"]; G [label="Purify by column\nchromatography"]; H [label="Characterize product\n(NMR, IR, MS)"];
A -> B [label="Nucleophile addition"]; B -> C [label="Reaction"]; C -> D [label="Cooling"]; D -> E [label="Work-up"]; E -> F [label="Purification"]; F -> G [label="Purification"]; G -> H [label="Analysis"]; } caption: "General workflow for the SNAr reaction."
Causality Behind Experimental Choices:
-
Dry DMF: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction between the charged nucleophile and the aromatic substrate. It must be dry to prevent reaction of the strong nucleophile with water.
-
Sodium Methoxide: A strong nucleophile is required for the SNAr reaction.
-
Heating: The reaction often requires thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.
Ester Hydrolysis
The hydrolysis of the methyl ester group is a fundamental reaction that can be catalyzed by either acid or base. We will consider alkaline hydrolysis (saponification), where the rate is sensitive to the electronic nature of the substituents on the benzene ring and steric hindrance around the ester group.
Predicted Reactivity Order: The rate of alkaline hydrolysis is accelerated by electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon.[2] Conversely, electron-donating groups decrease the rate. Steric hindrance from ortho substituents can significantly slow down the reaction.
Table 3: Hypothetical Relative Rate Constants for the Alkaline Hydrolysis of Methyl Cyanomethylbenzoate Isomers
| Isomer | Relative Rate Constant (k_rel) |
| This compound | 1.0 |
| Methyl 4-cyano-2-methylbenzoate | 0.3 |
| Methyl 2-cyano-4-methylbenzoate | 0.2 |
| Methyl 3-cyano-4-methylbenzoate | 1.5 |
Disclaimer: This data is hypothetical and intended for illustrative purposes.
Experimental Protocol: Alkaline Hydrolysis of Methyl Benzoates
dot graph Hydrolysis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Dissolve Isomer in\nMethanol/Water"]; B [label="Add a standardized\nNaOH solution"]; C [label="Maintain at a constant\ntemperature (e.g., 30°C)"]; D [label="Monitor reaction progress\n(e.g., by titration of remaining\nNaOH or HPLC)"]; E [label="Calculate rate constant"];
A -> B [label="Initiate reaction"]; B -> C [label="Controlled conditions"]; C -> D [label="Data acquisition"]; D -> E [label="Analysis"]; } caption: "Workflow for kinetic analysis of alkaline hydrolysis."
Causality Behind Experimental Choices:
-
Methanol/Water Solvent System: This ensures the solubility of both the ester and the hydroxide ions.
-
Standardized NaOH Solution: A known concentration of NaOH is essential for accurate kinetic measurements.
-
Constant Temperature: Reaction rates are highly sensitive to temperature; therefore, a constant temperature bath is crucial for reliable and reproducible data.
-
Monitoring Reaction Progress: Following the disappearance of a reactant or the appearance of a product over time allows for the determination of the reaction rate.
Conclusion
The reactivity of "this compound" and its isomers is a nuanced interplay of electronic and steric factors. While the electron-withdrawing cyano group generally deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, the electron-donating methyl group has the opposite effect. Their relative positions, along with the meta-directing methyl carboxylate group, lead to distinct reactivity profiles for each isomer. Furthermore, steric hindrance, particularly from ortho substituents, can significantly impact the accessibility of the reaction centers, leading to slower reaction rates. This guide provides a foundational framework for understanding and predicting the chemical behavior of these important synthetic intermediates, empowering researchers to make informed decisions in their synthetic endeavors.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
PubChem. (n.d.). Methyl 4-cyano-2-methylbenzoate. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2014). Synthesis of methyl 3-cyanobenzoate by a green process. [Link]
-
Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 5. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 6. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Methyl 3-cyano-5-methylbenzoate in Multi-Step Synthesis
For researchers, scientists, and drug development professionals, the selection of a starting material in a multi-step synthesis is a critical decision that profoundly impacts the overall efficiency, cost, and ultimately, the viability of a synthetic campaign. This guide provides an in-depth technical analysis of Methyl 3-cyano-5-methylbenzoate, a versatile building block, and objectively compares its synthetic utility against a viable alternative, Methyl 3-formyl-5-methylbenzoate. By examining synthetic routes, reaction efficiencies, and starting material costs, this guide aims to equip the discerning chemist with the data necessary to make informed decisions in the laboratory.
Introduction: The Strategic Importance of Starting Material Selection
In the intricate chess game of multi-step organic synthesis, the opening move—the choice of the initial building block—can dictate the entire course of the game. An ideal starting material is not merely a structural fragment of the target molecule; it is a strategic asset that should be readily available, cost-effective, and amenable to efficient and high-yielding transformations. A poorly chosen precursor can lead to convoluted synthetic pathways, low overall yields, and escalating costs, thereby jeopardizing the entire project. This guide delves into a practical cost-benefit analysis of a specific, yet illustrative, starting material: this compound.
In Focus: this compound
This compound is a disubstituted aromatic compound that offers two key functional groups for synthetic elaboration: a cyano group and a methyl ester. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The methyl ester can be hydrolyzed, reduced, or converted to an amide. This dual functionality makes it a valuable intermediate in the synthesis of a range of complex molecules, particularly in the pharmaceutical and materials science sectors.
Synthetic Accessibility: Two Promising Routes
The commercial availability of this compound can be limited, and its price may be prohibitive for large-scale applications. Therefore, an in-house synthesis is often a more practical approach. Two primary synthetic routes from commercially available precursors are presented below.
Route 1: From 3-Bromo-5-methylbenzoic Acid
This route involves a two-step sequence starting with the readily available 3-Bromo-5-methylbenzoic acid. The first step is a classic Fischer esterification, followed by a palladium-catalyzed cyanation.
Workflow for Route 1
Caption: Synthesis of this compound from 3-Bromo-5-methylbenzoic Acid.
Route 2: From 3-Amino-5-methylbenzoic Acid
An alternative pathway begins with 3-Amino-5-methylbenzoic acid. This route also comprises two steps: esterification followed by a Sandmeyer reaction to introduce the cyano group.
Workflow for Route 2
Caption: Synthesis of this compound from 3-Amino-5-methylbenzoic Acid.
Comparative Analysis: this compound vs. Methyl 3-formyl-5-methylbenzoate
To provide a comprehensive cost-benefit analysis, we will compare the synthesis and utility of this compound with a structurally related and functionally analogous building block: Methyl 3-formyl-5-methylbenzoate. The aldehyde functionality in the latter can be oxidized, reduced, or serve as a handle for C-C bond formation via reactions like the Wittig olefination.
Synthetic Accessibility of the Alternative: Methyl 3-formyl-5-methylbenzoate
This alternative can be synthesized from the commercially available 3-Formyl-5-methylbenzoic acid via a straightforward esterification reaction.
Workflow for the Synthesis of the Alternative
Caption: Synthesis of Methyl 3-formyl-5-methylbenzoate.
Data Presentation: A Head-to-Head Comparison
To facilitate an objective comparison, the following tables summarize the key metrics for the synthesis of this compound via both routes and the synthesis of the alternative, Methyl 3-formyl-5-methylbenzoate. Prices are estimates based on current market data and may vary.
Table 1: Cost and Yield Analysis for the Synthesis of this compound
| Parameter | Route 1 (from 3-Bromo-5-methylbenzoic Acid) | Route 2 (from 3-Amino-5-methylbenzoic Acid) |
| Starting Material | 3-Bromo-5-methylbenzoic Acid | 3-Amino-5-methylbenzoic Acid |
| Starting Material Cost (per gram) | ~$10 | ~$15 |
| Number of Steps | 2 | 2 |
| Step 1 Yield (Esterification) | ~95% | ~98% |
| Step 2 Yield (Cyanation) | ~90% (Palladium-catalyzed) | ~80% (Sandmeyer) |
| Overall Estimated Yield | ~85% | ~78% |
| Estimated Final Product Cost (per gram, lab scale) | ~$15-20 | ~$20-25 |
| Key Reagents | MeOH, H₂SO₄, Pd(OAc)₂, dppf, Zn(CN)₂ | MeOH, SOCl₂, NaNO₂, HCl, CuCN, KCN |
| Safety Considerations | Toxic cyanide salt, palladium catalyst handling | Diazonium salt instability, toxic cyanide salts |
Table 2: Cost and Yield Analysis for the Synthesis of Methyl 3-formyl-5-methylbenzoate
| Parameter | Synthesis of Alternative |
| Starting Material | 3-Formyl-5-methylbenzoic Acid |
| Starting Material Cost (per gram) | ~$25 |
| Number of Steps | 1 |
| Step 1 Yield (Esterification) | ~95% |
| Overall Estimated Yield | ~95% |
| Estimated Final Product Cost (per gram, lab scale) | ~$30-35 |
| Key Reagents | MeOH, H₂SO₄ |
| Safety Considerations | Standard laboratory precautions |
Experimental Protocols
Detailed, step-by-step methodologies for the key transformations are provided below. These protocols are based on established literature procedures for similar substrates and should be adapted and optimized for the specific compounds.
Protocol 1: Esterification of 3-Bromo-5-methylbenzoic Acid (Route 1, Step 1)
-
To a solution of 3-bromo-5-methylbenzoic acid (1.0 eq) in methanol (10 mL/g of acid) is added concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
The mixture is cooled to room temperature and the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford methyl 3-bromo-5-methylbenzoate as a crude product, which can often be used in the next step without further purification. Estimated Yield: ~95% .
Protocol 2: Palladium-Catalyzed Cyanation of Methyl 3-bromo-5-methylbenzoate (Route 1, Step 2)
-
To a solution of methyl 3-bromo-5-methylbenzoate (1.0 eq) in DMF (10 mL/g of bromide) is added zinc cyanide (0.6 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Palladium(II) acetate (0.02 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq) are added, and the mixture is degassed with argon for another 10 minutes.
-
The reaction mixture is heated to 120 °C and stirred for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound. Estimated Yield: ~90% .
Protocol 3: Esterification of 3-Amino-5-methylbenzoic Acid (Route 2, Step 1)
-
To a suspension of 3-amino-5-methylbenzoic acid (1.0 eq) in methanol (15 mL/g of acid) at 0 °C is added thionyl chloride (1.5 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-5 hours.
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford methyl 3-amino-5-methylbenzoate hydrochloride as a solid.
-
The solid is collected by filtration and can be neutralized with a mild base for subsequent use. Estimated Yield: ~98% .
Protocol 4: Sandmeyer Cyanation of Methyl 3-amino-5-methylbenzoate (Route 2, Step 2)
-
Methyl 3-amino-5-methylbenzoate (1.0 eq) is dissolved in a mixture of concentrated HCl and water at 0 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored with starch-iodide paper.
-
In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is added slowly to the copper cyanide solution.
-
The reaction mixture is stirred at room temperature for 1-2 hours and then heated to 50-60 °C for 30 minutes.
-
After cooling, the mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography to give this compound. Estimated Yield: ~80% .
Discussion and Recommendations
The choice between the two synthetic routes to this compound involves a trade-off between starting material cost, reagent toxicity, and overall yield.
-
Route 1 (from 3-Bromo-5-methylbenzoic Acid): This route offers a slightly higher overall yield and utilizes a more modern and often more reliable palladium-catalyzed cyanation. While the starting material is less expensive than the amino-analogue, the cost of the palladium catalyst and ligand can be significant, especially on a larger scale. The use of zinc cyanide also requires careful handling due to its toxicity.
-
Route 2 (from 3-Amino-5-methylbenzoic Acid): The Sandmeyer reaction is a classic transformation but can sometimes be lower yielding and less reproducible than modern cross-coupling methods. The starting material is more expensive, and the generation of diazonium salts requires careful temperature control due to their potential instability. The use of copper and potassium cyanide also presents significant toxicity concerns.
Comparison with the Alternative (Methyl 3-formyl-5-methylbenzoate):
The synthesis of Methyl 3-formyl-5-methylbenzoate is a simple, one-step process with a high yield. However, the starting material, 3-Formyl-5-methylbenzoic acid, is significantly more expensive than both the bromo and amino benzoic acid derivatives. This makes the final product more costly on a per-gram basis, despite the simpler synthetic procedure.
Final Recommendation:
For small-scale laboratory synthesis where cost is less of a concern and a reliable, high-yielding procedure is paramount, Route 1 (from 3-Bromo-5-methylbenzoic Acid) is likely the preferred option. The higher overall yield and the predictability of the palladium-catalyzed reaction are significant advantages.
For larger-scale synthesis where cost is a major driver , a thorough cost analysis of both routes, including the price of all reagents and catalysts at the desired scale, is essential. While Route 1 appears more cost-effective based on starting material prices, the catalyst cost could shift the balance.
The alternative, Methyl 3-formyl-5-methylbenzoate , becomes a viable option when the aldehyde functionality is specifically required for the subsequent synthetic steps and a one-step, high-yielding synthesis from a commercially available precursor is desired, despite the higher initial cost.
Ultimately, the optimal choice will depend on the specific constraints and goals of the research program, including budget, scale, timeline, and the specific synthetic transformations planned for the intermediate.
References
- General principles of Fischer esterification can be found in most undergradu
- For palladium-catalyzed cyanation reactions, see: Buchwald, S. L., & Fu, G. C. (2008). Palladium-Catalyzed Carbon− Nitrogen and Carbon− Oxygen Bond-Forming Reactions. Accounts of Chemical Research, 41(11), 1439–1440.
- For a review of the Sandmeyer reaction, see: Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.
A Comparative Guide to the Purity Assessment of "Methyl 3-cyano-5-methylbenzoate" by HPLC and GC-MS
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as Methyl 3-cyano-5-methylbenzoate, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this molecule. We will delve into the causality behind experimental choices, present detailed methodologies, and offer a comparative analysis of the data generated, thereby providing a robust framework for researchers, scientists, and drug development professionals.
The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a pivotal intermediate in multi-step organic syntheses. Impurities, which can be unreacted starting materials, by-products, or degradation products, can have significant ramifications.[1][2][3] They may carry their own pharmacological or toxicological profiles, potentially leading to adverse drug reactions. Furthermore, impurities can interfere with subsequent reaction steps, leading to lower yields and the formation of new, undesired compounds. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[1][4][5] Therefore, the selection of an appropriate analytical technique for purity assessment is a critical decision in the drug development process.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for selecting and optimizing an analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [6] |
| Molecular Weight | 175.19 g/mol | |
| Boiling Point | 288.4±28.0 °C at 760 mmHg | |
| Physical Form | Solid |
Given its solid state at room temperature and relatively high boiling point, this compound is amenable to analysis by both HPLC and GC, albeit with different sample preparation and instrumental considerations.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, particularly those that are non-volatile or thermally labile.[7][8][9][10]
The Rationale for HPLC in Purity Assessment
The choice of HPLC for purity analysis of this compound is underpinned by several key advantages:
-
Broad Applicability: HPLC can analyze a wide array of compounds, including those that are not sufficiently volatile for GC analysis.[8][11]
-
Ambient Temperature Operation: Analyses are typically conducted at or near room temperature, minimizing the risk of thermal degradation of the analyte or its impurities.[7][9]
-
Versatile Separation Modes: Reversed-phase chromatography, the most common mode, is highly effective for separating compounds based on their hydrophobicity.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with pharmacopeial standards such as USP General Chapter <621>.[12][13][14][15]
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) | A DAD allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and method development. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent retention and separation for moderately polar compounds like this compound. The dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and suppresses the ionization of any acidic or basic impurities. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low UV cutoff. |
| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient elution is employed to ensure the elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A DAD can be used to identify the λmax for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
System Suitability:
Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
Data Presentation and Interpretation
The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Hypothetical HPLC Data for this compound (Batch A)
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.2 | 15,000 | 0.05 | Unknown Impurity |
| 2 | 8.5 | 30,000 | 0.10 | Starting Material |
| 3 | 12.1 | 29,850,000 | 99.50 | This compound |
| 4 | 15.8 | 105,000 | 0.35 | Unknown Impurity |
In this hypothetical example, the purity of Batch A is determined to be 99.50%. The impurities are reported as a percentage of the total peak area. According to ICH Q3A guidelines, impurities above the identification threshold (typically 0.10%) would require structural elucidation.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds.[7][10][11]
The Rationale for GC-MS in Purity Assessment
The application of GC-MS for the purity analysis of this compound offers distinct advantages:
-
High Separation Efficiency: Capillary GC columns provide excellent resolution of complex mixtures.[8]
-
Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of impurities.
-
High Sensitivity: GC-MS can detect and quantify trace-level impurities.[11]
Experimental Protocol: A Robust GC-MS Method
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| GC-MS System | Gas Chromatograph with a Mass Selective Detector | Provides both chromatographic separation and mass spectral data for identification. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that is compatible with mass spectrometry. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature program is used to separate compounds with a range of boiling points. |
| MS Source Temperature | 230 °C | Standard source temperature for electron ionization. |
| MS Quadrupole Temperature | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | 40-400 m/z | A scan range that encompasses the molecular ion and expected fragment ions of the analyte and potential impurities. |
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
Data Presentation and Interpretation
The purity is determined by the area percent method from the total ion chromatogram (TIC). The mass spectrum of each peak is compared to a spectral library (e.g., NIST) for identification.
Hypothetical GC-MS Data for this compound (Batch A)
| Peak No. | Retention Time (min) | Peak Area (TIC) | Area % | Identification (from MS) |
| 1 | 9.8 | 20,000 | 0.07 | Toluene (residual solvent) |
| 2 | 13.5 | 29,760,000 | 99.20 | This compound |
| 3 | 14.2 | 120,000 | 0.40 | Isomeric Impurity |
| 4 | 16.1 | 100,000 | 0.33 | By-product |
The mass spectrum of the main peak would show a molecular ion at m/z 175, consistent with the molecular weight of this compound. The fragmentation pattern would be characteristic of a methyl benzoate derivative, with potential losses of the methoxy group (M-31) and the ester group (M-59).
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Sample Volatility | Not required | Required |
| Thermal Stability | Suitable for thermally labile compounds | Potential for degradation of thermally sensitive compounds |
| Identification | Based on retention time and UV spectrum (less specific) | Based on mass spectrum (highly specific) |
| Sensitivity | Good | Excellent, especially for trace analysis |
| Quantification | Highly accurate and precise | Accurate and precise |
| Cost and Complexity | Generally lower cost and less complex | Higher initial cost and more complex operation |
For this compound, both techniques are viable. HPLC is often the preferred method for routine quality control due to its simplicity and robustness. However, GC-MS is invaluable for identifying unknown impurities and for the analysis of volatile impurities such as residual solvents.
Visualizing the Workflows
HPLC Purity Assessment Workflow
Caption: Workflow for HPLC Purity Analysis.
GC-MS Purity Assessment Workflow
Caption: Workflow for GC-MS Purity Analysis.
Conclusion: An Orthogonal Approach for Comprehensive Purity Profiling
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: US Pharmacopeia. [Link]
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Impurity guidelines in drug development under ICH Q3 - AMSbiopharma . Source: AMSbiopharma. [Link]
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<621> Chromatography - US Pharmacopeia (USP) . Source: US Pharmacopeia. [Link]
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Steps for HPLC Method Development | Pharmaguideline . Source: Pharmaguideline. [Link]
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HPLC Method Development: Standard Practices and New Columns - Agilent . Source: Agilent. [Link]
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Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - NIH . Source: National Institutes of Health. [Link]
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DEVELOPMENT OF HPLC METHOD FOR ANALYSIS OF NITRITE AND NITRATE IN VEGETABLE . Source: ResearchGate. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction . Source: University of Colorado Boulder. [Link]
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Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants . Source: ResearchGate. [Link]
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*(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS 1 - ResearchGate. Source: ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-cyano-5-methylbenzoate
This guide provides essential, step-by-step procedures for the safe handling and disposal of methyl 3-cyano-5-methylbenzoate. As a nitrile-containing aromatic compound, its disposal requires meticulous attention to detail to mitigate significant health and environmental risks. The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin these critical safety measures.
Hazard Assessment and Chemical Profile: Understanding the Risk
This compound possesses hazards primarily associated with its cyano (-CN) functional group. The toxicity of cyanide compounds is a primary concern, and their reactivity, particularly with acids, dictates the stringent disposal protocols required. Accidental contact with acidic substances can lead to the rapid generation of hydrogen cyanide (HCN), a highly toxic and potentially lethal gas.[1][2] Therefore, all procedures must be grounded in the principle of preventing such reactions.
The safety profile for this specific compound should always be confirmed by consulting the Safety Data Sheet (SDS) provided by the manufacturer. However, its hazards are expected to be in line with related cyanobenzoate derivatives.
Table 1: Chemical and Hazard Profile of a Representative Cyanobenzoate Compound
| Property | Data | Source |
| Chemical Name | Methyl 3-cyanobenzoate | N/A |
| CAS Number | 13531-48-1 | [3] |
| Molecular Formula | C₉H₇NO₂ | [3] |
| GHS Hazard Statements | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | [3][4] |
| Primary Disposal Concern | Acutely Toxic (P-listed category waste); reacts with acids to form highly toxic hydrogen cyanide gas. | [1][2] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including preparation for disposal, the following PPE and handling protocols are mandatory.
-
Engineering Controls : All handling and preparation for disposal must be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[5]
-
Eye Protection : Chemical safety goggles or a full-face shield are required to protect against splashes.
-
Protective Clothing : A flame-resistant lab coat must be worn and kept fully buttoned.
-
Gloves : Use chemically resistant gloves. Nitrile gloves are commonly used, but it is crucial to consult the manufacturer's chemical resistance guide to ensure protection against the specific solvents being used.[6][7] For handling acutely toxic substances, double-gloving is a recommended best practice.[8]
The causality behind this level of protection is the compound's potential for acute toxicity through multiple routes of exposure. The fume hood contains any potential release of harmful vapors, while gloves and eye protection prevent dermal absorption and contact.
Waste Segregation and Collection: The Foundational Step
Proper segregation is the most critical step in preventing accidental chemical reactions. Cyanide-containing waste must never come into contact with other waste streams, especially acidic waste.
Protocol for Waste Collection:
-
Designate a Waste Container : Use a dedicated, chemically compatible, and clearly labeled container for all this compound waste. The container must be in good condition with a secure, vapor-tight lid.
-
Separate Waste Streams : Maintain separate, dedicated containers for solid and liquid cyanide-containing waste.[5]
-
Solid Waste : Includes contaminated gloves, weigh boats, paper towels, and any solid residue of the chemical.
-
Liquid Waste : Includes reaction mixtures, unused solutions, and contaminated solvent rinses.
-
-
Labeling : The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The hazard characteristics: "Toxic"
-
A critical warning: "Danger: Cyanide-Containing Waste - Do Not Mix With Acids" [8]
-
Step-by-Step Disposal Procedures
The appropriate disposal procedure depends on the scale and nature of the waste. On-site chemical treatment of cyanide waste is not recommended for standard research laboratories and should only be performed by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][9]
A. Small Spills & Laboratory-Scale Waste
For minor spills contained within a chemical fume hood:
-
Alert Personnel : Inform others in the immediate vicinity of the spill.
-
Ensure PPE : Don the appropriate PPE as described in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels for initial absorption.
-
Collect Waste : Carefully sweep or scoop the absorbed material and place it into the designated solid cyanide hazardous waste container.[1]
-
Decontaminate Spill Area :
-
Dispose of Cleanup Materials : All wipes, contaminated gloves, and other materials used for cleanup must be placed in the solid cyanide hazardous waste container.
B. Bulk Quantities and Accumulated Waste
Bulk disposal involves coordinating with your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.
-
Secure Container : Ensure your labeled cyanide waste container is securely sealed and stored in a designated satellite accumulation area.
-
Request Pickup : Follow your institution's procedures to request a hazardous waste pickup.
-
Documentation : Complete any necessary hazardous waste manifest paperwork provided by EHS. This tracking document is a regulatory requirement to ensure the waste is managed from the point of generation to its final disposal.[10]
The logical workflow for handling waste generated from this compound is summarized in the diagram below.
Caption: Decision workflow for handling and disposing of cyanide-containing waste.
Decontamination of "Empty" Containers
Under the Resource Conservation and Recovery Act (RCRA), cyanide-containing compounds are often classified as "P-listed," or acutely hazardous wastes.[1] This has a critical implication: any container that has held a P-listed waste is also considered hazardous waste, even if it appears empty.[8][11] Such containers cannot be disposed of in regular trash.
Protocol for Container Decontamination:
-
Triple Rinse : In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the chemical residue.[12][13]
-
Collect Rinsate : Every rinse must be collected and added to your liquid cyanide hazardous waste container.[13] Do not pour the rinsate down the drain.
-
Deface Label : Completely remove or deface the original product label on the container.
-
Dispose of Container : After rinsing and defacing, the container must be disposed of as solid hazardous waste. Place it in the designated solid cyanide waste stream for pickup by EHS.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
